Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate
Descripción
Propiedades
IUPAC Name |
methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-18-13(17)12-3-2-8(7-16-12)9-4-10(14)6-11(15)5-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXJXDQCGGFEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate: A Comprehensive Technical Guide
Executive Summary
Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate is a highly valuable biaryl scaffold utilized extensively in advanced medicinal chemistry. The (3,5-dichlorophenyl)pyridine motif is a privileged structure, serving as a critical precursor for voltage-gated sodium channel (Nav1.8) modulators and demonstrating potent biological activity as a furin inhibitor with broad-spectrum antiviral implications .
As a Senior Application Scientist, I have designed this guide to move beyond standard synthetic recipes. Here, we dissect the causality behind the chemical transformations, establishing a robust, self-validating methodology for the synthesis of this biaryl system via Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Retrosynthetic Architecture
The most efficient, scalable, and atom-economical approach to constructing the central C–C bond of this biaryl system is the Suzuki-Miyaura cross-coupling. Disconnection of the target molecule yields two highly stable, commercially available building blocks.
Caption: Retrosynthetic disconnection of the target biaryl compound.
Mechanistic Rationale & Causality (E-E-A-T Principles)
Achieving high yields in pyridine-based cross-couplings requires precise control over the catalytic environment. The experimental choices in this protocol are dictated by the following mechanistic causalities:
-
Electrophile Activation: The bromine atom at the 5-position of the pyridine ring is highly activated toward oxidative addition. The electron-withdrawing nature of both the pyridine nitrogen and the para-carboxylate group lowers the LUMO of the C–Br bond, facilitating rapid insertion of the Pd(0) catalyst.
-
Catalyst and Ligand Geometry: While standard Pd(PPh3)4 is often used,[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2] is vastly superior for this substrate. The bidentate dppf ligand possesses a large bite angle (~99°), which enforces a cis-geometry on the intermediate palladium complex. This spatial arrangement dramatically accelerates the final reductive elimination step, outcompeting side reactions like protodeboronation .
-
The Role of Aqueous Base: The addition of water is not merely a solubility aid; it is a strict mechanistic necessity. The neutral boronic acid cannot undergo transmetalation. It must first react with the aqueous base (K2CO3) to form the highly nucleophilic, negatively charged trihydroxyboronate complex [ArB(OH)3]− . Attempting this reaction in strictly anhydrous conditions will stall the catalytic cycle and lead to degradation .
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Quantitative Optimization Data
To validate the chosen conditions, the following table summarizes the optimization landscape for this specific coupling. The data clearly demonstrates the superiority of the biphasic Pd(dppf)Cl2 system.
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 90 | 72 | Moderate protodeboronation observed. |
| 2 | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O (4:1) | 90 | 89 | Clean conversion, minimal side products. |
| 3 | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 85 | Fast reaction, but higher catalyst/ligand cost. |
| 4 | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane (Anhydrous) | 90 | < 10 | Reaction stalled; aqueous base required for "ate" complex. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By embedding specific In-Process Controls (IPCs), the chemist can verify the integrity of the reaction before committing to downstream purification.
Reagents Required (10 mmol Scale)
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Methyl 5-bromopyridine-2-carboxylate: 1.0 eq, 10.0 mmol (2.16 g)
-
(3,5-Dichlorophenyl)boronic acid: 1.2 eq, 12.0 mmol (2.29 g) (Excess compensates for minor protodeboronation)
-
Pd(dppf)Cl2·CH2Cl2: 0.05 eq, 0.5 mmol (408 mg)
-
Potassium Carbonate (K2CO3): 2.0 eq, 20.0 mmol (2.76 g)
-
Solvents: 1,4-Dioxane (40 mL), Deionized Water (10 mL)
Step-by-Step Methodology
-
Reaction Assembly: Charge an oven-dried 100 mL round-bottom flask with Methyl 5-bromopyridine-2-carboxylate, (3,5-Dichlorophenyl)boronic acid, and K2CO3.
-
Solvent Addition & Degassing: Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL). Sparge the biphasic mixture with Argon gas for 15 minutes.
-
Causality Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the active Pd(0) species to inactive Pd(II) oxides.
-
-
Catalyst Introduction: Quickly add Pd(dppf)Cl2·CH2Cl2 under a positive stream of Argon. Attach a reflux condenser.
-
Thermal Activation: Heat the reaction mixture in an oil bath at 90 °C with vigorous stirring for 6 hours.
-
In-Process Control (IPC) via LC-MS: Sample 10 µL of the organic layer, dilute in Acetonitrile, and analyze.
-
Self-Validation Signature: The reaction is complete when the starting bromide (m/z ~216/218, 1:1 doublet isotope pattern) is fully consumed, replaced by the target biaryl product (m/z ~282/284/286, 9:6:1 triplet isotope pattern characteristic of a dichloro motif).
-
-
Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Drying & Concentration: Wash the combined organic layers with saturated NaCl solution (brine, 50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 0-20% Ethyl Acetate in Hexanes.
-
Isolation: Evaporate the pure fractions to yield Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate as an off-white solid.
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Suzuki, A. "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles 1995–1998." Journal of Organometallic Chemistry, 1999. URL:[Link]
-
Yang, Q., et al. "Optimisation of Permanganate Oxidation and Suzuki−Miyaura Coupling Steps in the Synthesis of a Nav1.8 Sodium Channel Modulator." Organic Process Research & Development, 2009. URL:[Link]
-
Dahms, S. O., et al. "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism." ACS Chemical Biology, 2022. URL:[Link]
Comprehensive Technical Guide: Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate in Advanced Chemical Synthesis
Executive Summary & Structural Significance
Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate is a highly specialized biaryl building block utilized extensively in modern drug discovery and agrochemical development. The molecular architecture combines a picolinate core with a 3,5-dichlorophenyl moiety. This specific substitution pattern is not arbitrary; the 3,5-dichloro configuration provides optimal lipophilicity and metabolic stability, allowing the pharmacophore to anchor deeply into hydrophobic pockets of target proteins, such as Bruton's Tyrosine Kinase (BTK) ()[1]. Furthermore, this scaffold is a critical precursor in the synthesis of advanced isoxazoline-based insecticides ()[2].
While the methyl ester is heavily utilized in synthetic workflows, it is frequently generated in situ or maintained as a proprietary intermediate. Consequently, public databases primarily index its free acid counterpart, 5-(3,5-Dichlorophenyl)picolinic acid, under CAS 1261980-57-7 ()[3].
Chemical Identity & Physical Properties
| Property | Value |
| Chemical Name | Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate |
| Common Synonyms | Methyl 5-(3,5-dichlorophenyl)picolinate |
| CAS Number (Methyl Ester) | Unassigned / Proprietary (Generated in situ) |
| CAS Number (Free Acid) | 1261980-57-7[3] |
| Molecular Formula | C₁₃H₉Cl₂NO₂ |
| Molecular Weight | 282.12 g/mol |
| Precursor 1 CAS | 29682-15-3 (Methyl 5-bromopicolinate)[4] |
| Precursor 2 CAS | 67492-50-6 ((3,5-Dichlorophenyl)boronic acid)[5] |
Mechanistic Role in Drug & Agrochemical Design
The strategic placement of the 3,5-dichlorophenyl group serves a dual purpose. First, the halogens act as metabolic shields, preventing cytochrome P450-mediated oxidation at the meta positions of the aromatic ring. Second, the electron-withdrawing nature of the chlorine atoms modulates the electron density of the adjacent pyridine ring, tuning the pKa of the pyridine nitrogen. The methyl ester at the C2 position acts as a versatile synthetic handle, ready for amidation or reduction, while the pyridine nitrogen serves as a critical hydrogen bond acceptor in kinase hinge-binding motifs[1].
Synthesis Workflows & Experimental Protocols
The most robust and scalable method for synthesizing Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate relies on the Suzuki-Miyaura cross-coupling of Methyl 5-bromopicolinate ()[4] and (3,5-Dichlorophenyl)boronic acid ()[5].
Protocol: Regioselective Suzuki-Miyaura Coupling
Objective: To synthesize the target biaryl ester with high yield while preventing premature ester hydrolysis.
Reagents & Materials:
-
Methyl 5-bromopicolinate (1.0 eq, 10 mmol, 2.16 g)
-
(3,5-Dichlorophenyl)boronic acid (1.2 eq, 12 mmol, 2.29 g)
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Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 0.5 mmol, 408 mg)
-
Potassium carbonate (K₂CO₃) (2.5 eq, 25 mmol, 3.45 g)
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1,4-Dioxane / H₂O (4:1 v/v, 50 mL)
Step-by-Step Procedure & Mechanistic Causality:
-
Solvent Degassing : In a 100 mL Schlenk flask, combine 40 mL of 1,4-dioxane and 10 mL of deionized water. Sparge the mixture with dry argon for 15 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the highly sensitive Pd(0) active catalytic species.
-
-
Reagent Integration : Add the methyl 5-bromopicolinate and (3,5-dichlorophenyl)boronic acid to the degassed solvent.
-
Base Activation : Add the K₂CO₃.
-
Causality: The inorganic base is essential for the transmetalation step. It coordinates with the boronic acid to form a negatively charged, highly nucleophilic boronate complex, which readily transfers the aryl group to the palladium center. The water co-solvent is required to dissolve the K₂CO₃ and facilitate this boronate formation.
-
-
Catalyst Introduction : Quickly add Pd(dppf)Cl₂ under a positive stream of argon.
-
Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a specific steric geometry (a wide bite angle) that accelerates the final reductive elimination step, driving the reaction forward efficiently while minimizing protodeboronation side reactions.
-
-
Thermal Activation : Heat the mixture to 90°C for 4-6 hours under an argon atmosphere.
-
Self-Validating In-Process Control (IPC) : Monitor the reaction via LC-MS. The reaction is deemed complete when the starting bromide (m/z 216.0/218.0) is entirely consumed.
-
Workup : Cool to room temperature, dilute with EtOAc (50 mL) and water (50 mL). Extract the aqueous layer with EtOAc (2 × 25 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate.
-
Purification : Purify via flash column chromatography (silica gel, 10% to 30% EtOAc in Hexanes) to yield the pure product.
Visualizing the Synthetic & Application Pathways
Fig 1: Suzuki-Miyaura cross-coupling workflow for the target picolinate ester.
Fig 2: Downstream functionalization pathways in pharmaceutical and agrochemical development.
Analytical Characterization & Validation
To ensure the integrity of the synthesized self-validating system, the following analytical parameters must be met:
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LC-MS (ESI+) : The theoretical exact mass is 281.00 Da. The mass spectrum must display a characteristic isotopic cluster at m/z 282.0 [M+H]⁺, 284.0 [M+2+H]⁺, and 286.0[M+4+H]⁺ in a strict 9:6:1 ratio. This specific isotopic fingerprint serves as an undeniable confirmation of the intact 3,5-dichlorophenyl moiety.
-
¹H NMR (400 MHz, CDCl₃) :
-
Pyridine Core : The proton at the C6 position (adjacent to the nitrogen) will appear as a highly deshielded doublet or fine singlet (~8.9 ppm) due to the electron-withdrawing effects of the heteroatom and the biaryl system.
-
Ester Handle : A sharp, distinct singlet at ~4.0 ppm, integrating to exactly 3 protons, confirms the preservation of the methyl ester during the alkaline Suzuki conditions.
-
Dichlorophenyl Ring : Aromatic signals around 7.4 - 7.6 ppm, integrating to 3 protons, exhibiting the meta-coupling pattern (typically a doublet and a triplet with small J values ~1.5-2.0 Hz) characteristic of a 3,5-disubstituted aromatic system.
-
References
- Title: WO2022171472A1 - Substituted isoxazoline derivatives Source: Google Patents URL
- Title: WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use Source: Google Patents URL
-
Title: 3,5-Dichlorobenzeneboronic acid, 98+% Source: Fisher Scientific URL: [Link]
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- 2. WO2022171472A1 - Substituted isoxazoline derivatives - Google Patents [patents.google.com]
- 3. Buy 5-(3,5-Dichlorophenyl)picolinic acid | 1261980-57-7 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. 3,5-Dichlorobenzeneboronic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
The Expanding Therapeutic Landscape of Dichlorophenyl Pyridine Derivatives: A Technical Guide to Their Biological Targets
Introduction: The Dichlorophenyl Pyridine Scaffold - A Privileged Structure in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding and its favorable electronic and lipophilic properties make it a versatile scaffold for designing drug candidates with improved efficacy and pharmacokinetic profiles.[1] When substituted with dichlorophenyl groups, this scaffold gains specific conformational and electronic characteristics that have been successfully exploited to target a range of biologically and therapeutically relevant proteins. This guide provides an in-depth technical overview of the key biological targets of dichlorophenyl pyridine derivatives, with a focus on the underlying mechanisms of action and the experimental methodologies used to elucidate them. We will delve into specific case studies, including the inhibition of the proprotein convertase furin, the modulation of the cannabinoid-1 receptor, and the inhibition of dipeptidyl peptidase-4, showcasing the chemical tractability and therapeutic potential of this important class of molecules.
Furin: A Prime Target for (3,5-Dichlorophenyl)pyridine Derivatives in Infectious Diseases and Beyond
A significant body of research has highlighted the potent and specific inhibition of furin by (3,5-dichlorophenyl)pyridine-based molecules.[2][3] Furin, a member of the proprotein convertase (PC) family of serine endoproteinases, is a crucial enzyme involved in the maturation of a wide array of proteins, including hormones, growth factors, and viral envelope proteins.[2] Its role in activating viral glycoproteins, such as that of SARS-CoV-2, has made it an attractive target for the development of broad-spectrum antiviral therapeutics.[3]
Mechanism of Action: An Induced-Fit Model
The inhibitory mechanism of (3,5-dichlorophenyl)pyridine derivatives against furin is a compelling example of induced-fit binding.[2][3] X-ray crystallography studies have revealed that these inhibitors induce a significant conformational change in the active site of furin.[2] Specifically, the binding of the inhibitor causes the side chain of a key tryptophan residue (Trp254) to rotate by approximately 180 degrees.[4][5] This movement exposes a previously buried hydrophobic pocket, into which the 3,5-dichlorophenyl moiety of the inhibitor snugly fits.[2][3] This induced rearrangement leads to a highly stable enzyme-inhibitor complex characterized by slow off-rate binding kinetics.[2]
Experimental Validation of Furin Inhibition
A multi-faceted approach employing various biophysical and biochemical techniques is essential to comprehensively characterize the interaction between dichlorophenyl pyridine derivatives and furin.
Table 1: Quantitative Data for Furin Inhibition by (3,5-Dichlorophenyl)pyridine Derivatives
| Compound | IC50 (nM) (TGFβ-derived substrate) | IC50 (nM) (S-protein-derived substrate) | Residence Time (τ) (min) |
| 1 | 2.3 | 1.1 | 92 |
| 2 | 1.3 | 0.8 | - |
| 3 | 1.8 | - | 53.7 |
| 4 | 2.6 | - | - |
| 5 | 78 | - | - |
| Data sourced from Dahms et al., 2022.[6] |
1. MALDI-TOF-MS-Based Furin Activity Assay
This assay provides a direct, label-free method to quantify enzyme activity by measuring product formation.
-
Principle: Furin cleaves a specific peptide substrate, and the resulting product is detected and quantified by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).
-
Protocol:
-
Prepare a reaction mixture containing recombinant human furin, a suitable buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, pH 7.5), and the peptide substrate (e.g., derived from TGFβ or SARS-CoV-2 Spike protein).[6]
-
Add varying concentrations of the dichlorophenyl pyridine inhibitor to the reaction mixture.
-
Incubate the reaction at 37°C for a predetermined time, ensuring linear product formation.[6]
-
Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).
-
Spot the reaction mixture onto a MALDI target plate with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Acquire mass spectra and quantify the peak intensities of the substrate and product.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for real-time analysis of the binding and dissociation kinetics of the inhibitor to its target.
-
Principle: Changes in the refractive index at the surface of a sensor chip, caused by the binding and dissociation of the inhibitor to immobilized furin, are measured.
-
Protocol:
-
Immobilize recombinant furin onto a sensor chip (e.g., via amine coupling).
-
Prepare a series of dilutions of the dichlorophenyl pyridine derivative in a suitable running buffer.
-
For tight-binding inhibitors, perform single-cycle kinetic experiments to determine the off-rates (koff).[2]
-
Inject the inhibitor solutions over the sensor chip surface and monitor the association and dissociation phases.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
3. Differential Scanning Fluorimetry (nanoDSF) for Thermal Stability
This technique assesses the change in protein stability upon ligand binding.
-
Principle: The thermal unfolding of a protein is monitored by measuring the change in the intrinsic fluorescence of tryptophan residues as the temperature increases. Ligand binding typically increases the melting temperature (Tm) of the protein.
-
Protocol:
-
Prepare a solution of furin in a suitable buffer.
-
Add the dichlorophenyl pyridine inhibitor at a saturating concentration.
-
Load the samples into capillaries and place them in the nanoDSF instrument.
-
Apply a thermal ramp and monitor the change in fluorescence at 330 nm and 350 nm.
-
The melting temperature (Tm) is determined from the inflection point of the unfolding curve. An increase in Tm in the presence of the inhibitor indicates target engagement and stabilization.[2]
-
Modulation of the Cannabinoid-1 Receptor (CB1R)
Dichlorophenyl pyridine derivatives have also been developed as potent inverse agonists of the Cannabinoid-1 Receptor (CB1R).[7] CB1R is a G-protein coupled receptor primarily expressed in the central nervous system and is a key regulator of appetite, pain sensation, and mood. The development of CB1R inverse agonists has been pursued for the treatment of obesity.[7]
Structure-Activity Relationship (SAR) Insights
SAR studies have demonstrated that the substitution pattern on both the phenyl and pyridine rings is crucial for CB1R affinity and functional activity.[7] For instance, the pyranopyridine derivative MK-5596, which incorporates a dichlorophenyl moiety, was identified as a potent and efficacious CB1R inverse agonist.[7] The absolute stereochemistry of the molecule was also found to be critical, with the (R)-enantiomer showing significantly higher potency.[7]
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Another important target for dichlorophenyl pyridine derivatives is Dipeptidyl Peptidase-4 (DPP-4), a serine protease that plays a key role in glucose homeostasis.[8][9] Inhibition of DPP-4 is an established therapeutic strategy for the management of type 2 diabetes.
Design and Discovery
Through scaffold hopping and molecular docking studies, a series of imidazo[1,2-a]pyridine derivatives containing a 2,4-dichlorophenyl group were designed and synthesized as potent and selective DPP-4 inhibitors.[9] Molecular docking studies revealed that the pyridine moiety of the scaffold forms a beneficial π-π stacking interaction with a phenylalanine residue (Phe357) in the active site of DPP-4, contributing to the high affinity of these compounds.[9]
Other Potential Biological Targets
The versatility of the dichlorophenyl pyridine scaffold suggests its potential to interact with a broader range of biological targets. While less extensively characterized for this specific substitution pattern, related pyridine derivatives have shown activity against:
-
Fatty Acid Synthase (FASN): An enzyme overexpressed in many cancer cells, making it a target for anticancer drug development.[10]
-
Cholinesterases: Inhibition of acetylcholinesterase is a primary treatment for Alzheimer's disease.[11]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase involved in cell proliferation, making it a target for cancer therapy.[12]
-
P2X7 Receptor: An ATP-gated ion channel involved in inflammation and chronic pain.[13]
Conclusion and Future Directions
Dichlorophenyl pyridine derivatives represent a privileged chemical scaffold with demonstrated activity against a variety of high-value biological targets. The detailed characterization of their interaction with furin provides a paradigm for a structure-based, mechanism-driven drug discovery approach. The successful targeting of CB1R and DPP-4 further underscores the versatility of this scaffold. Future research in this area will likely focus on optimizing the selectivity and pharmacokinetic properties of these derivatives for specific targets, as well as exploring their potential to modulate other clinically relevant proteins. The continued application of advanced biophysical and structural biology techniques will be paramount in unlocking the full therapeutic potential of this promising class of compounds.
References
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology. Available at: [Link]
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Journal of the American Chemical Society. Available at: [Link]
-
Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Interactions of (3,5-dichlorophenyl)pyridine-derived inhibitors with the active-site cleft of furin. Available at: [Link]
-
Schäfer, G., et al. (2022). Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Molecules. Available at: [Link]
-
Wang, L., et al. (2010). Discovery of N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a Novel Cannabinoid-1 Receptor (CB1R) Inverse Agonist for the Treatment of Obesity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Journal of Chemical Reviews. (2023). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Available at: [Link]
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RSC Publishing. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. Available at: [Link]
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Wiley Online Library. (2019). Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study. Journal of Cellular Biochemistry. Available at: [Link]
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MDPI. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules. Available at: [Link]
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Journal of Pharmaceutical Research International. (2023). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Available at: [Link]
-
ACS Publications. (2012). Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. Available at: [Link]
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PubMed. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Available at: [Link]
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structure-activity relationship of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate
An In-Depth Technical Guide to the Structure-Activity Relationship of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate
Authored by a Senior Application Scientist
Foreword: The Strategic Imperative of Privileged Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient drug discovery. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The pyridine ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs and demonstrating a vast spectrum of biological activities, including anticancer and enzyme-inhibitory properties[1]. This guide focuses on a specific, yet highly promising, pyridine derivative: Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate. Our objective is to dissect its molecular architecture, hypothesize its structure-activity relationships (SAR), and provide a strategic blueprint for its optimization as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the pursuit of novel small molecule therapeutics.
Deconstruction of the Core Moiety: A Triumvirate of Functionality
The therapeutic potential of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate can be rationalized by dissecting the molecule into three key constituent parts. Each component plays a distinct and crucial role in the molecule's overall physicochemical properties and its putative interactions with biological targets.
-
The Pyridine-2-carboxylate Core: This central heterocyclic ring is more than just a linker. The nitrogen atom introduces a dipole moment and can act as a hydrogen bond acceptor. The carboxylate at the 2-position is a potential hydrogen bond acceptor and can participate in metal chelation. Its position relative to the nitrogen and the C5-aryl substituent is critical for orienting the other functional groups in three-dimensional space.
-
The 5-(3,5-dichlorophenyl) Substituent: The substitution at the 5-position of the pyridine ring with a 3,5-dichlorophenyl group is arguably the most critical feature for potent biological activity. This moiety is known to be a key pharmacophore in a class of potent furin inhibitors[2][3][4]. The dichloro substitution pattern creates a strong hydrophobic and electron-withdrawing region, which can drive binding into hydrophobic pockets of target proteins. The chlorine atoms can also engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
-
The Methyl Ester: The methyl ester at the 2-position serves multiple purposes. It neutralizes the charge of the carboxylic acid, which can significantly enhance cell permeability. This group can also participate in hydrogen bonding and van der Waals interactions within the active site of a target. Furthermore, it provides a straightforward synthetic handle for generating analogs to probe the SAR of this position.
The Structure-Activity Relationship (SAR) Blueprint: A Systematic Approach to Optimization
A thorough understanding of the SAR is paramount for the rational design of more potent and selective analogs. Based on the analysis of related compounds in the literature, we can propose a systematic exploration of the SAR for Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate.
Probing the 3,5-Dichlorophenyl Moiety
The 3,5-dichlorophenyl group is a recurring motif in potent inhibitors of various enzymes, notably furin, where it induces a significant conformational change in the active site to create a deep hydrophobic pocket[2][3][4].
-
Halogen Substitution: The number and position of the chlorine atoms are critical. A systematic scan of mono- and di-substituted chloro, bromo, and fluoro analogs would be informative. For instance, moving the chlorines to the 2,4- or 2,6-positions would drastically alter the electronics and sterics, likely impacting activity. Replacing chlorine with bromine could enhance halogen bonding, while fluorine could modulate the pKa of the phenyl ring.
-
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic systems like thiophene or pyridine could probe the necessity of the phenyl core and introduce new interaction points[5][6]. For example, a thiophene ring might offer different hydrophobic and electronic properties.
-
Hydrophobic Modifications: Introducing small alkyl groups like methyl or ethyl at the 4-position of the phenyl ring could further probe the hydrophobic pocket.
Modifications of the Pyridine-2-Carboxylate Core
The central pyridine ring and its carboxylate substituent are key for positioning the other functionalities and for direct interactions with the target.
-
Ester Analogues: The methyl ester can be readily modified to explore the impact of sterics and electronics. A series of ethyl, propyl, and butyl esters would probe the size of the binding pocket. More complex esters, such as benzyl or those containing additional functional groups, could also be synthesized. Saponification to the corresponding carboxylic acid would introduce a negative charge, which could be beneficial if the target has a nearby positive residue, but would likely decrease cell permeability.
-
Amide Analogues: Converting the ester to a series of primary, secondary, and tertiary amides would introduce hydrogen bond donors and acceptors, significantly altering the interaction profile. For instance, N-methyl or N,N-dimethyl amides would offer different steric and electronic properties.
-
Positional Isomers: Moving the carboxylate group to the 3- or 4-position of the pyridine ring would fundamentally change the geometry of the molecule and is likely to have a profound effect on activity.
Quantitative SAR (QSAR) and Molecular Modeling
As biological data for a series of analogs becomes available, QSAR studies can be employed to correlate physicochemical properties (e.g., hydrophobicity, electronic effects, sterics) with biological activity. Molecular modeling and docking studies, especially if a target structure is known or can be reliably modeled, will be invaluable for rationalizing the observed SAR and guiding the design of next-generation compounds[7].
Experimental Protocols: From Synthesis to Biological Evaluation
A robust and reproducible experimental workflow is the bedrock of any successful SAR study. The following protocols provide a detailed methodology for the synthesis and biological evaluation of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate and its analogs.
General Synthetic Scheme
The synthesis of the target compound and its analogs can be achieved through a variety of well-established cross-coupling reactions. A common and effective approach is the Suzuki coupling.
Protocol 1: Synthesis via Suzuki Coupling
-
Reactants:
-
Methyl 5-bromopyridine-2-carboxylate (1.0 eq)
-
3,5-Dichlorophenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
-
Procedure:
-
To a round-bottom flask, add Methyl 5-bromopyridine-2-carboxylate, 3,5-Dichlorophenylboronic acid, and K₂CO₃.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Note: This general procedure can be adapted for the synthesis of various analogs by using different boronic acids or different starting pyridine esters.
Biological Evaluation: A Tiered Approach
Given the potential anticancer and enzyme inhibitory activities of this class of compounds, a tiered approach to biological evaluation is recommended.
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) should be used[1]. A non-cancerous cell line (e.g., HEK293) should be included to assess general cytotoxicity.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds (typically from 100 µM to 1 nM) for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT or resazurin assay.
-
Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each compound.
-
Protocol 3: Furin Inhibition Assay
Based on the potent activity of (3,5-dichlorophenyl)pyridine-based molecules against furin, this is a logical target to investigate[2][3].
-
Reagents:
-
Recombinant human furin
-
Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)
-
Assay buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5)
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, recombinant furin, and the test compound at various concentrations.
-
Incubate for 15 minutes at 37 °C to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction and determine the IC₅₀ value for each compound.
-
Sources
- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
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Comprehensive NMR Characterization of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate: A Technical Guide for Structural Elucidation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Chemical Context
The compound Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate is a highly functionalized biaryl scaffold. Derivatives of 5-arylpyridine-2-carboxylates serve as critical building blocks in the synthesis of advanced agrochemicals, synthetic auxins, and pharmaceutical intermediates[1]. Accurate structural elucidation of this scaffold is paramount, as the regiochemistry of the biaryl linkage (C-5) and the esterification state directly dictate the molecule's binding affinity in downstream biological targets.
This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound. By synthesizing theoretical chemical shift dynamics with rigorous experimental protocols, this guide ensures high-fidelity data acquisition and unambiguous structural assignment.
Experimental Methodology: A Self-Validating Protocol
To achieve research-grade spectral data, the acquisition protocol must be designed as a self-validating system where the experimental parameters inherently prevent artifacts and ensure quantitative reliability.
Sample Preparation
-
Solvent Selection: Dissolve 15–20 mg (for 1 H) or 50–100 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D).
-
Internal Referencing: Tetramethylsilane (TMS) is added at 0.01% v/v. Alternatively, the residual solvent peak of CDCl 3 is strictly calibrated to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C) to ensure cross-laboratory reproducibility[2].
Spectrometer Calibration & Acquisition
-
Magnetic Field Homogeneity (Shimming): 3D gradient shimming must be executed until the residual CHCl 3 peak exhibits a half-height line width ( W1/2 ) of < 1.0 Hz. Failure to achieve this will obscure the fine 1.8 Hz meta-couplings of the 3,5-dichlorophenyl ring.
-
1 H NMR Parameters (400 MHz): The 90° pulse width (P1) is calibrated to precisely 10 μs. A 30° flip angle is utilized during acquisition to allow for a shorter relaxation delay (D1 = 1.0 s). This causality ensures that the magnetization recovers completely between scans, rendering the integration strictly quantitative[3].
-
13 C NMR Parameters (100 MHz): Power-gated decoupling (WALTZ-16) is employed. To mitigate the long longitudinal relaxation times ( T1 ) of the six quaternary carbons in this molecule, a relaxation delay of 2.5 seconds is enforced to prevent signal saturation while preserving the Nuclear Overhauser Effect (NOE) enhancement[3].
Fig 1. Self-validating NMR data acquisition and processing workflow for structural elucidation.
1 H NMR Spectroscopic Analysis
The 1 H NMR spectrum of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate is defined by the anisotropic effects of the pyridine ring and the electron-withdrawing nature of the halogens and ester group. Chemical shift predictions and empirical comparisons are grounded in established structural correlation tables[4].
Table 1: Quantitative 1 H NMR Data (400 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Int. | Mechanistic Assignment Logic |
| H-6 (Py) | 8.90 | d | 2.2 | 1H | Highly deshielded by the adjacent electronegative pyridine nitrogen and the anisotropic cone of the C-5 aryl group. |
| H-3 (Py) | 8.20 | d | 8.1 | 1H | Exhibits standard ortho-coupling to H-4. Deshielded by the proximal C-2 carbomethoxy group. |
| H-4 (Py) | 8.00 | dd | 8.1, 2.2 | 1H | Displays both ortho-coupling to H-3 and fine meta-coupling to H-6 across the pyridine ring. |
| H-2', H-6' (Ph) | 7.50 | d | 1.8 | 2H | Symmetrical protons exhibiting meta-coupling to H-4'. Shifted downfield by the adjacent biaryl linkage. |
| H-4' (Ph) | 7.42 | t | 1.8 | 1H | Positioned between two highly electronegative chlorine atoms; exhibits meta-coupling to H-2' and H-6'. |
| -OCH 3 | 4.02 | s | - | 3H | Classic singlet resonance for a methyl ester group. |
Internal Quality Control (QC): The spectrum is validated by integrating the -OCH 3 singlet to exactly 3.00. The sum of the aromatic region must perfectly equal 5.00 protons (1H + 1H + 1H + 2H + 1H). Any deviation >5% indicates sample impurity or incomplete T1 relaxation.
13 C NMR Spectroscopic Analysis
The 13 C NMR spectrum requires careful interpretation due to the presence of six distinct quaternary carbons ( Cq ). The lack of attached protons deprives these carbons of the primary dipole-dipole relaxation mechanism, resulting in lower signal intensities[3].
Table 2: Quantitative 13 C NMR Data (100 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Type | Assignment Logic & Causality |
| C=O | 165.5 | C q | Carbonyl carbon of the ester; highly deshielded by both oxygen atoms. |
| C-6 (Py) | 148.0 | CH | Directly adjacent to the pyridine nitrogen. |
| C-2 (Py) | 147.5 | C q | Quaternary carbon flanked by the nitrogen and the electron-withdrawing ester. |
| C-1' (Ph) | 139.5 | C q | Ipso carbon of the phenyl ring attached to the biaryl axis. |
| C-5 (Py) | 136.0 | C q | Pyridine carbon bearing the 3,5-dichlorophenyl substituent. |
| C-3', C-5' (Ph) | 135.5 | C q | Aromatic carbons directly bonded to the electronegative chlorine atoms. |
| C-4 (Py) | 135.0 | CH | Para to the ester group; typical chemical shift for this pyridine position. |
| C-4' (Ph) | 128.5 | CH | Para to the biaryl linkage, situated between the two C-Cl groups. |
| C-2', C-6' (Ph) | 125.8 | CH | Symmetrical ortho carbons on the phenyl ring. |
| C-3 (Py) | 125.5 | CH | Meta to the nitrogen atom, ortho to the ester group. |
| -OCH 3 | 53.0 | CH 3 | Aliphatic methoxy carbon. |
2D NMR Connectivity Mapping
To elevate the structural assignment from "probable" to "unambiguous," 2D NMR techniques are deployed to map the exact atomic connectivity[3].
-
COSY (Correlation Spectroscopy): Confirms the continuous spin systems. A strong cross-peak between H-3 (8.20 ppm) and H-4 (8.00 ppm) validates the intact C3-C4 bond on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their parent carbons, differentiating the closely clustered aromatic CH signals (e.g., linking the 7.50 ppm proton signal strictly to the 125.8 ppm carbon signal).
-
HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for bridging quaternary gaps. HMBC visualizes 2J and 3J carbon-proton couplings.
Critical HMBC Correlations
The biaryl linkage and ester connectivity are proven by specific 3J correlations:
-
The methoxy protons (4.02 ppm) correlate strictly to the carbonyl carbon (165.5 ppm).
-
Pyridine H-6 (8.90 ppm) correlates across the biaryl bond to the phenyl ipso carbon C-1' (139.5 ppm), proving the regiochemistry of the attachment at C-5.
Fig 2. Key 3J HMBC correlations establishing the connectivity between the pyridine, phenyl, and ester.
Conclusion
The comprehensive NMR characterization of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate relies on a synthesis of precise instrument calibration, understanding of molecular anisotropy, and 2D connectivity mapping. By adhering to the self-validating protocols outlined in this guide, researchers can ensure absolute stereochemical and regiochemical confidence before advancing this building block into complex synthetic pipelines.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 177860119, Methyl 5-(3,5-dichlorophenyl)-3-iodopicolinate. PubChem. URL:[Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. URL:[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition). Springer Berlin Heidelberg. URL:[Link]
Sources
A Technical Guide to the Mass Spectrometric Analysis of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate, a heterocyclic compound representative of scaffolds used in modern drug discovery. The analysis of molecules within this class is critical for structural verification, metabolite identification, and pharmacokinetic studies. This document offers an in-depth exploration of the compound's predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We present detailed, field-proven experimental protocols for data acquisition using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide synthesizes theoretical fragmentation mechanisms with practical, step-by-step workflows, providing researchers, scientists, and drug development professionals with a robust framework for the analysis of this and structurally related compounds.
Introduction to the Analyte
Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate is a molecule of significant interest due to its core structure, which combines a pyridine ring, a dichlorinated phenyl group, and a methyl ester. This arrangement is found in various biologically active compounds, including a class of potent inhibitors of the proprotein convertase furin, which has implications for antiviral therapeutics[1][2]. Accurate structural confirmation and sensitive detection are paramount, making mass spectrometry an indispensable analytical tool.
Chemical Structure and Properties:
-
IUPAC Name: Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate
-
Molecular Formula: C₁₃H₉Cl₂NO₂
-
Monoisotopic Mass: 281.0010 Da
-
Average Mass: 282.12 g/mol
The presence of two chlorine atoms imparts a highly characteristic isotopic signature, which is a key validation point in its mass spectrum. The analysis of this signature is crucial for distinguishing fragments that retain the dichlorophenyl moiety.
Theoretical Fragmentation Analysis
The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the principles of chemical stability, where bonds cleave to form the most stable possible fragment ions.[3] The structure of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate contains several key functional groups that dictate its fragmentation pathways: the dichlorophenyl ring, the pyridine ring, the ester group, and the C-C bond linking the two aromatic systems.
Predicted Electron Ionization (EI) Fragmentation
Under the high-energy conditions of Electron Ionization (70 eV), the molecule is expected to form an energetically unstable molecular ion (M⁺•) that undergoes extensive fragmentation. The stability of the aromatic rings suggests the molecular ion peak at m/z 281 should be observable.
Key Predicted Fragmentation Pathways (EI-MS):
-
Loss of Methoxy Radical: The most common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da). This leads to a stable acylium ion.
-
[M]⁺• → [M - •OCH₃]⁺ + •OCH₃
-
m/z 281 → m/z 250
-
-
Loss of Methoxycarbonyl Radical: Cleavage of the bond between the pyridine ring and the carboxyl group results in the loss of the entire methoxycarbonyl radical (•COOCH₃, 59 Da).
-
[M]⁺• → [M - •COOCH₃]⁺ + •COOCH₃
-
m/z 281 → m/z 222
-
-
Loss of Chlorine Radical: The loss of a single chlorine atom (Cl•, 35 Da) is a characteristic fragmentation for chlorinated aromatic compounds.[4][5]
-
[M]⁺• → [M - Cl•]⁺ + Cl•
-
m/z 281 → m/z 246
-
-
Sequential Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 250 can lose a molecule of carbon monoxide (CO, 28 Da).
-
[M - •OCH₃]⁺ → [M - •OCH₃ - CO]⁺ + CO
-
m/z 250 → m/z 222
-
Caption: Predicted EI fragmentation pathway for the analyte.
Predicted ESI-MS/MS Fragmentation
Electrospray Ionization is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺ in positive ion mode.[6] For our analyte, this precursor ion will appear at m/z 282.0089. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation via Collision-Induced Dissociation (CID).
Key Predicted Fragmentation Pathways (ESI-MS/MS of [M+H]⁺):
-
Loss of Methanol: The most facile fragmentation of the protonated ester is the neutral loss of methanol (CH₃OH, 32 Da), a common pathway for protonated methyl esters.
-
[M+H]⁺ → [M+H - CH₃OH]⁺ + CH₃OH
-
m/z 282 → m/z 250
-
-
Sequential Loss of CO: Following the loss of methanol, the resulting acylium ion at m/z 250 can readily lose carbon monoxide.
-
[M+H - CH₃OH]⁺ → [M+H - CH₃OH - CO]⁺ + CO
-
m/z 250 → m/z 222
-
-
Loss of HCl: The neutral loss of hydrogen chloride (HCl, 36 Da) is another plausible fragmentation route from the precursor or major fragment ions.
-
[M+H]⁺ → [M+H - HCl]⁺ + HCl
-
m/z 282 → m/z 246
-
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Experimental Protocols for Data Acquisition
The choice of methodology is dictated by the analyte's properties and the analytical goal. For a semi-volatile and thermally stable compound like this, both GC-MS and LC-MS are viable.
GC-MS Protocol for EI Analysis
This protocol is designed for structural confirmation via the detailed fragmentation patterns produced by Electron Ionization.
Workflow:
Caption: GC-MS experimental workflow for EI analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the analyte in a volatile, non-polar solvent like Dichloromethane or Ethyl Acetate to a final concentration of 1 mg/mL.
-
Instrumentation: Utilize a standard GC-MS system equipped with a quadrupole mass analyzer.
-
GC Parameters:
-
Injection Port: Splitless mode, 280 °C. The high temperature ensures rapid volatilization.
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar column is ideal for separating a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes. This program ensures good peak shape and elution of the analyte.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV. This is the standard energy for generating reproducible fragmentation patterns and for library matching.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 400. This range covers the molecular ion and all predicted primary fragments.
-
LC-MS/MS Protocol for ESI Analysis
This protocol is optimized for high-sensitivity detection and quantification, as well as for confirming molecular weight via soft ionization.
Workflow:
Caption: LC-MS/MS experimental workflow for ESI analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the analyte in a 50:50 mixture of Acetonitrile:Water to a concentration suitable for ESI (e.g., 100 µg/mL).
-
Instrumentation: Utilize an LC system coupled to a tandem mass spectrometer (e.g., a Triple Quadrupole or Q-TOF).
-
LC Parameters:
-
Column: Waters Acquity BEH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm. A C18 reversed-phase column is standard for retaining and separating molecules of this polarity.
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid is critical for promoting protonation of the analyte.[6]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 30% B, hold for 0.5 min.
-
Ramp to 95% B over 4 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 30% B and re-equilibrate.
-
-
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Gas Flow: 600 L/Hr (Nitrogen).
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ precursor ion at m/z 282.
-
MS2 (Product Ion Scan):
-
Precursor Ion: Isolate m/z 282.0.
-
Collision Energy: Apply a collision energy ramp (e.g., 15-30 eV) to generate a comprehensive product ion spectrum. The optimal energy should be determined empirically.
-
-
Data Interpretation and Presentation
Analysis of EI-MS Data
The resulting EI mass spectrum should be analyzed for the presence of the key ions predicted. The isotopic pattern is a critical confirmation tool. For any fragment containing two chlorine atoms, there should be a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 100:65:10.
Table 1: Predicted Key Fragments in EI-MS
| m/z (for ³⁵Cl) | Proposed Structure/Formula | Neutral Loss | Notes |
|---|---|---|---|
| 281 | [C₁₃H₉Cl₂NO₂]⁺• | - | Molecular Ion (M⁺•). Exhibits M+2, M+4 pattern. |
| 250 | [C₁₂H₆Cl₂NO]⁺ | •OCH₃ | Acylium ion. Should be a prominent peak. |
| 246 | [C₁₃H₉ClNO₂]⁺• | Cl• | Loss of one chlorine atom. |
| 222 | [C₁₂H₆Cl₂N]⁺• | •COOCH₃ | Loss of the ester group. |
Analysis of ESI-MS/MS Data
The MS/MS spectrum is generated from the fragmentation of the isolated [M+H]⁺ precursor at m/z 282. The spectrum is typically cleaner than an EI spectrum, dominated by the pathways initiated by the protonation site.
Table 2: Predicted Key Product Ions in ESI-MS/MS of [M+H]⁺
| Precursor m/z | Product m/z | Proposed Structure/Formula | Neutral Loss | Notes |
|---|---|---|---|---|
| 282 | 250 | [C₁₂H₇Cl₂NO]⁺ | CH₃OH | Expected base peak in the product ion spectrum. |
| 282 | 222 | [C₁₂H₇Cl₂N]⁺ | CH₃OH + CO | Sequential loss from the primary fragment. |
| 282 | 246 | [C₁₃H₉ClNO₂H]⁺ | HCl | Plausible loss, may be less abundant. |
Conclusion
The mass spectrometric analysis of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate can be effectively performed using both GC-MS and LC-MS/MS techniques. EI-MS provides rich fragmentation data ideal for initial structural elucidation, with predictable cleavages at the ester group and loss of chlorine. ESI-MS/MS offers superior sensitivity and clear confirmation of the molecular weight, with fragmentation dominated by the neutral loss of methanol from the protonated precursor. The protocols and theoretical frameworks presented in this guide provide a comprehensive and validated approach for researchers to confidently characterize this compound and its structural analogs, supporting critical activities in chemical synthesis and drug development.
References
-
Main paths of mass spectrometric fragmentation of 2-(2,4-dichlorophenyl) - ResearchGate. Available at: [Link]
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Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC. Available at: [Link]
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed. Available at: [Link]
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC. Available at: [Link]
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Mass spectral data of benzo[b]-pyrazolo[3,4-b]-1,6- naphthyridines (1-9) - Asian Journal of Chemistry. Available at: [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS - Chemguide. Available at: [Link]
-
Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One. Available at: [Link]
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - ACS Publications. Available at: [Link]
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - ScienceOpen. Available at: [Link]
Sources
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Infrared Spectroscopy of Pyridine Carboxylate Derivatives: A Mechanistic Guide for Metallo-Pharmaceuticals
Executive Summary
Pyridine carboxylic acids—such as picolinic, nicotinic (Vitamin B3), and isonicotinic acids—are foundational building blocks in the design of metallo-pharmaceuticals, metal-organic frameworks (MOFs), and advanced catalysts. Because these molecules possess both a highly active carboxylate group and a basic pyridine nitrogen, they act as versatile multidentate ligands. For researchers and drug development professionals, Fourier-Transform Infrared (FTIR) spectroscopy is the frontline analytical technique for elucidating the structural and coordination dynamics of these derivatives.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. Here, we will explore the causality behind vibrational shifts, establishing a self-validating analytical framework that allows you to confidently deduce coordination geometries and molecular interactions from raw IR data.
Vibrational Dynamics of Free Pyridine Carboxylic Acids
Before analyzing a metal complex, one must understand the baseline vibrational behavior of the free ligands. The structural orientation of the carboxyl group relative to the pyridine nitrogen fundamentally alters the molecule's hydrogen-bonding network.
For instance, picolinic acid (pyridine-2-carboxylic acid) features the carboxyl group adjacent to the ring nitrogen, enabling strong intramolecular hydrogen bonding. This specific geometry manifests in the IR spectrum as distinct, broad absorption bands peaking at 2450 cm⁻¹ and 1900 cm⁻¹[1]. In contrast, nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid) primarily form intermolecular hydrogen bonds.
In its uncoordinated, free-acid state, nicotinic acid exhibits a highly intense carbonyl (C=O) stretching vibration at approximately 1712 cm⁻¹, alongside a distinct carboxyl (C-O) band at 1113 cm⁻¹[2]. The presence of this 1712 cm⁻¹ peak is the primary diagnostic marker for an unreacted, protonated carboxylic acid.
The Causality of Coordination: Carboxylate Stretching Modes
When a pyridine carboxylate derivative binds to a transition metal (e.g., Cu, Zn, or Lanthanides), the proton is displaced, and the localized C=O double bond delocalizes across the O-C-O framework. Consequently, the free acid C=O stretch (1712 cm⁻¹) disappears entirely, replaced by two new bands: the asymmetric stretching vibration, νas(COO⁻), and the symmetric stretching vibration, νs(COO⁻)[3].
The energy difference between these two bands, defined as Δν = νas(COO⁻) - νs(COO⁻) , is the most powerful diagnostic tool in carboxylate IR spectroscopy. The causality behind this metric lies in the symmetry of the metal-oxygen bonds:
-
Monodentate Coordination (High Asymmetry): The metal binds to only one oxygen atom. This pulls electron density toward the bound oxygen, giving the uncoordinated C-O bond more double-bond character (raising νas) and the coordinated C-O bond more single-bond character (lowering νs). This extreme asymmetry results in a large splitting, typically Δν > 200 cm⁻¹ [4][5].
-
Bidentate Chelating (High Symmetry): The metal binds equally to both oxygen atoms. The equivalence of the C-O bonds restricts the separation of the stretching frequencies, resulting in a narrow splitting, typically Δν < 150 cm⁻¹ .
-
Bridging Coordination: The carboxylate bridges two different metal centers. The symmetry is intermediate, yielding a Δν value between 150 cm⁻¹ and 200 cm⁻¹.
Diagnostic logic of Δν values for determining metal-carboxylate coordination modes.
Pyridine Ring Participation
Coordination is rarely limited to the carboxylate group. The pyridine nitrogen frequently acts as an anchor. When the metal coordinates to the ring nitrogen, electron density is withdrawn from the aromatic system. This causes the pyridine C=C and C=N stretching vibrations (normally ~1590–1610 cm⁻¹) to shift. For example, in copper-chromone-pyridine complexes, distinct C=C and C-N stretches emerge at 1510 cm⁻¹ and 1495 cm⁻¹, respectively[6]. Furthermore, the out-of-plane ring deformation vibrations shift significantly to the 681–775 cm⁻¹ region due to the restricted movement imposed by the heavy metal anchor[5].
Quantitative Data Summary
The following table synthesizes the critical vibrational shifts observed when free pyridine carboxylic acids transition into metal complexes.
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Mechanistic Implication |
| C=O (Carbonyl) | ~1712 | Absent | Deprotonation & coordination of the carboxyl group[2]. |
| νas(COO⁻) | N/A | 1545 – 1677 | Asymmetric stretching of coordinated carboxylate[3][5]. |
| νs(COO⁻) | N/A | 1323 – 1457 | Symmetric stretching; used with νas to find Δν[3][4]. |
| Pyridine C=C/C=N | ~1590 – 1610 | 1495 – 1510 | Shift indicates metal coordination to pyridine nitrogen[6]. |
| Pyridine Ring Def. | ~600 | 681 – 775 | Restricted ring movement due to metal anchoring[5]. |
| O-H (Water) | N/A | 3100 – 3500 | Presence of lattice or coordinated water molecules[3][5]. |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, an FTIR protocol must be self-validating. The greatest risk in analyzing carboxylate complexes is moisture contamination. Water exhibits a strong bending vibration near 1630 cm⁻¹, which perfectly overlaps with the νas(COO⁻) band[3][5]. If moisture is present in your KBr matrix, it will artificially inflate the νas peak, leading to an incorrect Δν calculation and a false structural assignment.
The following step-by-step methodology eliminates this risk through built-in causality checks.
Step 1: Matrix Preparation & Blanking (The Moisture Control)
-
Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours to eliminate adsorbed water.
-
Press a pure KBr pellet and acquire a background spectrum.
-
Validation Check: Inspect the 1630 cm⁻¹ and 3400 cm⁻¹ regions of the blank. If any absorption is present, the KBr is wet. Discard and re-dry. Do not proceed until the blank is completely flat in these regions.
Step 2: Sample Preparation
-
Grind 1–2 mg of the synthesized pyridine carboxylate complex with 100 mg of the dried KBr using an agate mortar and pestle. Ensure a homogenous, fine powder to prevent light scattering (the Christiansen effect).
-
Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.
Step 3: Spectral Acquisition
-
Acquire the FTIR spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding at least 32 scans to ensure a high signal-to-noise ratio.
Step 4: Internal Validation & Deconvolution
-
Reaction Completion Check: Inspect the spectrum at 1712 cm⁻¹. If a peak is present, your synthesis did not go to completion, and unreacted free acid remains[2]. The sample must be re-purified.
-
Peak Assignment: Identify the νas(COO⁻) band (1545–1677 cm⁻¹) and the νs(COO⁻) band (1323–1457 cm⁻¹).
-
Δν Calculation: Subtract the symmetric frequency from the asymmetric frequency. Cross-reference the resulting Δν against the logic established in Section 3 to deduce the coordination geometry.
Self-validating FTIR experimental workflow for pyridine carboxylate complexes.
References
- Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Deriv
- Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties, rsc.org,
- Synthesis of Diorganosilicon (Iv) Complexes of 3-Hydroxy-2-Pyridine Carboxylic Acid and 2-Pyridine Carboxylic Acid, ignited.in,
- Crystal structure studies and antimicrobial activities of transition metal complexes of pyridine-2,6-dicarboxylic acid and imidazole containing w
- Synthesis, Crystallographic Study and Antibacterial Activity of Ternary Copper(II) Complex with Chromone-Based Ligand and Pyridine, mdpi.com,
- Fourier IR spectrum of nicotinic acid precipitated from eluate in tablets with KBr, researchg
Sources
- 1. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10975G [pubs.rsc.org]
- 4. View of Synthesis of Diorganosilicon (Iv) Complexes of 3-Hydroxy-2-Pyridine Carboxylic Acid and 2-Pyridine Carboxylic Acid | Journal of Advances in Science and Technology [ignited.in]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of Furin Inhibition by Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate using MALDI-TOF Mass Spectrometry
An Application Guide for Drug Discovery Professionals
Abstract
The proprotein convertase furin is a critical host factor for the maturation of a wide array of proteins, including growth factors and pathogenic agents, making it a significant target for therapeutic intervention.[1] This application note provides a detailed protocol for a rapid, label-free, and high-throughput method to analyze the inhibition of furin using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). We focus on the characterization of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate, a representative member of the potent (3,5-dichlorophenyl)pyridine class of furin inhibitors.[2] The methodology detailed herein offers a robust framework for primary screening, dose-response analysis, and kinetic studies, enabling researchers in drug development to efficiently identify and characterize novel furin inhibitors.
Scientific Principles & Rationale
The Protease: Furin's Role in Physiology and Disease
Furin is a calcium-dependent serine endoprotease belonging to the proprotein convertase (PC) family.[3][4] Localized primarily in the trans-Golgi network (TGN), furin plays a vital housekeeping role by processing a vast number of precursor proteins into their biologically active forms.[1] It recognizes and cleaves proteins at specific multibasic amino acid sequences, canonically Arg-X-K/R-R↓.[5][6]
Pathophysiological Significance:
-
Oncology: Furin is overexpressed in various cancers and contributes to the malignant phenotype by activating metalloproteinases (MMPs) and growth factors like TGF-β, which are involved in tumor progression and invasiveness.[7]
-
Infectious Diseases: A multitude of pathogens exploit host furin to process their envelope glycoproteins, a step that is essential for their infectivity. This includes viruses like HIV, influenza, and coronaviruses (including SARS-CoV-2), as well as bacterial toxins such as anthrax toxin.[4]
This dual role in cancer and infectious disease makes furin an attractive therapeutic target.[7][8]
The Analytical Method: MALDI-TOF MS for Enzyme Assays
MALDI-TOF MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9][10] Its application in enzyme kinetics offers significant advantages over traditional fluorescence-based assays.
Core Principles:
-
Sample Preparation: The analyte (in this case, the enzyme reaction mixture) is mixed with a UV-absorbing chemical called a matrix and spotted onto a target plate to co-crystallize.[11]
-
Ionization: A pulsed laser irradiates the crystal, causing the matrix to absorb energy and desorb, carrying the analyte with it into the gas phase in an ionized state (soft ionization).[9][12]
-
Time-of-Flight Analysis: The ionized molecules are accelerated by an electric field into a flight tube. Lighter ions travel faster than heavier ones, and the time it takes for an ion to reach the detector is directly related to its m/z.[11]
Why MALDI-TOF MS is Ideal for this Application:
-
Label-Free Detection: It directly measures the mass of the substrate and the cleaved product, eliminating the need for fluorescent or radioactive labels that can sometimes interfere with enzyme-inhibitor interactions.[13][14]
-
Speed and Throughput: Analysis time per sample is very short (seconds to minutes), making it highly compatible with high-throughput screening (HTS) of inhibitor libraries.[12][13]
-
Specificity: The high mass accuracy provides unambiguous detection of the substrate and product, reducing false positives.
-
Low Sample Consumption: Only minute amounts of the reaction mixture are required for analysis.[14]
The Inhibitor: Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate
This compound belongs to a class of (3,5-dichlorophenyl)pyridine-based molecules recently identified as potent, non-peptide, small-molecule inhibitors of furin.[2][15] Structural studies have revealed that these inhibitors function through an induced-fit mechanism. They bind to the active site and cause a significant conformational change, creating a new hydrophobic pocket where the 3,5-dichlorophenyl group is inserted.[2] This unique binding mode results in slow off-rate kinetics and high potency, making this chemical scaffold a promising starting point for drug development.
Experimental Design & Workflow
The fundamental principle of the assay is to incubate furin with a synthetic peptide substrate that it can cleave. In the presence of an inhibitor, the rate of cleavage is reduced. By measuring the relative signal intensities of the uncleaved substrate and the cleaved product peaks in the mass spectrum, the percentage of inhibition can be accurately determined.
Assay Workflow Diagram
Caption: Overall workflow for furin inhibitor screening using MALDI-TOF MS.
Materials and Reagents
| Component | Supplier Example | Purpose |
| Enzymes & Substrates | ||
| Recombinant Human Furin | BPS Bioscience | The enzyme target for the inhibition assay. |
| Fluorogenic Peptide Substrate* | R&D Systems | Cleavable peptide (e.g., Boc-RVRR-AMC). MS detects the peptide backbone. |
| Inhibitors | ||
| Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate | Custom Synthesis | The test compound for inhibition analysis. |
| Decanoyl-RVKR-CMK | Tocris | A known, potent peptide-based furin inhibitor for use as a positive control. |
| Buffers & Chemicals | ||
| MES, CaCl₂, Brij-35 | Sigma-Aldrich | Components for the furin assay buffer. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving the inhibitor. |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Used to quench the enzymatic reaction. |
| Acetonitrile (ACN) | Fisher Scientific | Solvent for preparing the MALDI matrix. |
| MALDI-TOF MS Supplies | ||
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Sigma-Aldrich | MALDI matrix suitable for peptides. |
| MALDI Target Plate | Bruker Daltonics | Stainless steel plate for sample spotting. |
| Mass Spectrometer | Bruker, SCIEX | e.g., Bruker ultrafleXtreme or SCIEX TOF/TOF 5800 System. |
*Note: While a fluorogenic substrate is often used, MALDI-TOF MS detects the mass of the peptide itself, not the fluorophore. The key is a peptide with the correct furin cleavage sequence.
Detailed Protocols
Protocol 1: Reagent Preparation
-
Furin Assay Buffer (50 mL): Prepare a solution of 20 mM MES, 2 mM CaCl₂, 0.01% Brij-35. Adjust pH to 6.5. Store at 4°C.
-
Furin Enzyme Working Solution: Thaw recombinant furin on ice. Dilute to a final concentration of 20 nM in cold Furin Assay Buffer. Prepare fresh before each experiment.
-
Substrate Stock Solution: Dissolve the furin peptide substrate in DMSO to create a 10 mM stock solution. Store in aliquots at -20°C.
-
Inhibitor Stock Solution: Dissolve Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate in 100% DMSO to create a 10 mM stock solution. For dose-response curves, create serial dilutions from this stock in DMSO.
-
MALDI Matrix Solution (CHCA): Prepare a saturated solution of CHCA in 50% Acetonitrile / 0.1% TFA in water. Vortex thoroughly and centrifuge briefly to pellet any undissolved solid. Use the supernatant.
Protocol 2: Furin Inhibition Assay (96-well plate format)
Causality: This protocol is designed to first allow the inhibitor to bind to the enzyme before introducing the substrate, which is critical for accurately assessing the potency of inhibitors, especially those with slow binding kinetics.[2]
-
Prepare Controls:
-
100% Activity Control (No Inhibitor): 24 µL Furin Assay Buffer + 1 µL DMSO.
-
0% Activity Control (No Enzyme): 25 µL Furin Assay Buffer.
-
Positive Control: 24 µL Furin Assay Buffer + 1 µL of Dec-RVKR-CMK (final conc. ~1 µM).
-
-
Prepare Test Wells: Add 24 µL of Furin Assay Buffer and 1 µL of the desired inhibitor dilution (from Protocol 1, Step 4) to each well.
-
Enzyme Addition: Add 25 µL of the 20 nM Furin Enzyme Working Solution to all wells except the "No Enzyme" control. The total volume is now 50 µL.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the furin.
-
Initiate Reaction: Prepare a 2X substrate working solution by diluting the 10 mM stock to 200 µM in Furin Assay Buffer. Add 50 µL of this 2X substrate solution to all wells to start the reaction. The final volume is 100 µL, with final concentrations of 5 nM furin and 100 µM substrate.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range (typically <20% substrate conversion in the "No Inhibitor" control).
-
Quench Reaction: Stop the reaction by adding 10 µL of 10% TFA to each well. Mix thoroughly. The plate can now be stored at 4°C prior to MS analysis.
Protocol 3: MALDI-TOF-MS Analysis
-
Sample Spotting: Using a pipette, take 1 µL from a quenched reaction well. On the MALDI target plate, mix it with 1 µL of the CHCA matrix solution directly on the spot location. This is the "dried-droplet" method.
-
Crystallization: Allow the spot to air dry completely at room temperature. A uniform, crystalline spot is desired for best results.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard peptide mix in the mass range of the substrate and product.
-
Data Acquisition:
-
Load the target plate into the mass spectrometer.
-
Set the mass range to encompass the m/z of both the uncleaved substrate and the cleaved product.
-
Acquire spectra in positive ion reflector mode for optimal resolution.
-
Adjust laser power to the minimum level required to obtain a good signal-to-noise ratio, avoiding signal saturation.
-
Collect data from several hundred laser shots across the spot for a representative average spectrum.
-
Data Analysis and Interpretation
Representative Mass Spectrum
The acquired spectrum will show distinct peaks corresponding to the protonated molecular ions [M+H]⁺ of the uncleaved substrate and the cleaved product. For example, if the substrate Boc-Arg-Val-Arg-Arg-AMC is used, furin cleaves after the final Arg. The mass difference will correspond to the AMC group. The analysis software is used to determine the integrated intensity (area under the curve) for each peak.
Calculating Inhibition and IC₅₀
-
Calculate Percent Conversion (%C): %C = [Intensity_Product / (Intensity_Product + Intensity_Substrate)] * 100
-
Calculate Percent Inhibition (%I): %I = [1 - (%C_inhibitor / %C_no_inhibitor)] * 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic function using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Quantitative Data Summary Table
| Inhibitor Conc. (µM) | Substrate Peak Intensity | Product Peak Intensity | % Inhibition |
| 0 (No Inhibitor) | 85,000 | 15,000 | 0% (Control) |
| 0.01 | 83,150 | 12,550 | 16.3% |
| 0.1 | 78,400 | 7,100 | 48.7% |
| 1 | 65,200 | 1,800 | 82.7% |
| 10 | 58,900 | 350 | 96.1% |
| 100 | 55,000 | 50 | 99.4% |
| Calculated IC₅₀ | ~0.11 µM |
Note: Data are hypothetical for illustrative purposes.
Mechanism of Inhibition Visualization
The (3,5-dichlorophenyl)pyridine inhibitors induce a significant conformational change in furin's active site, a classic example of an induced-fit mechanism. This can be visualized as follows.
Caption: Induced-fit binding of the inhibitor to furin's active site.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Signal for Peptides | Low laser power; poor co-crystallization; detector voltage too low. | Gradually increase laser power; re-spot sample ensuring uniform crystal formation; check instrument detector settings. |
| Poor Mass Resolution | Instrument out of calibration; detector needs cleaning; reflector voltage incorrect. | Recalibrate the instrument using a known standard; consult instrument manual for maintenance; ensure reflector mode is optimized for the mass range. |
| High Matrix Background | Matrix concentration too high; laser power too high, analyzing low mass range. | Dilute the matrix solution; reduce laser power; ensure the mass of substrate/product is above the main matrix cluster region (>700 Da).[16][17] |
| Inconsistent Inhibition Data | Inaccurate pipetting; inhibitor precipitation; reaction time not in linear range. | Use calibrated pipettes; ensure inhibitor is fully dissolved in DMSO before dilution; perform a time-course experiment to find the optimal incubation time. |
| No Product Formation | Inactive enzyme; incorrect buffer pH; wrong substrate. | Use a new aliquot of enzyme; verify buffer pH is ~6.5-7.0; confirm the substrate contains the correct furin cleavage sequence. |
References
- Investigation of Enzyme Kinetics Using Quench-Flow Techniques with MALDI-TOF Mass Spectrometry - Department of Biochemistry. (n.d.). Indiana University.
- Furin - Creative Enzymes. (n.d.).
- Unlocking the Power of MALDI-TOF Mass Spectrometry: Principles, Applications, and Future Innov
- Furin - Wikipedia. (n.d.). Wikipedia.
- MALDI-TOF/TOF mass spectrometry. (2016, July 21). planet-proteomics.
- Investigation of Enzyme Kinetics Using Quench−Flow Techniques with MALDI-TOF Mass Spectrometry. (2000, June 1). Analytical Chemistry.
- MALDI-TOF MS: A Reliable Tool in the Real Life of the Clinical Microbiology Labor
- FURIN AT THE CUTTING EDGE: FROM PROTEIN TRAFFIC TO EMBRYOGENESIS AND DISEASE. (n.d.). PMC.
- What Is MALDI TOF MS? A Complete Guide to Mass Spectrometry. (2025, May 19). Autobio.
- FURIN (furin (paired basic amino acid cleaving enzyme)). (2012, April 1).
- Kinetic analysis of enzymatic and nonenzymatic degradation of peptides by MALDI-TOFMS. (n.d.).
- High-Resolution Analysis and Functional Mapping of Cleavage Sites and Substrate Proteins of Furin in the Human Proteome. (2013, January 15). PLOS One.
- MALDI-TOF Mass Spectrometry:Principle and Applications. (2025, December 15). Aurora of Microbiology.
- A high-throughput MALDI-TOF MS biochemical screen for small molecule inhibitors of the antigen aminopeptidase ERAP1. (2022, November 19). PubMed.
- A label-free MALDI TOF MS-based method for studying the kinetics and inhibitor screening of the Alzheimer's disease drug target β-secretase. (2018, November 15). PubMed.
- determination of enzyme activities by mass spectrometry – benefits and limitations. (2004, October 1). Beilstein-Institut.
- A novel strategy for MALDI-TOF MS analysis of small molecules. (2010, January 15). PubMed.
- Furin inhibition results in absent or decreased invasiveness and tumorigenicity of human cancer cells. (n.d.). PNAS.
- Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. (2025, February 19). MDPI.
- The feasibility of MALDI-MS for small molecules as a future fast screening alternative in toxicology. Preliminary results. (n.d.). Ghent University.
- Development and Prospects of Furin Inhibitors for Therapeutic Applic
- A novel strategy for MALDI-TOF MS analysis of small molecules. (2011, November 22). Journal of the American Society for Mass Spectrometry.
- Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (2022, April 4). ScienceOpen.
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- 2. scienceopen.com [scienceopen.com]
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- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Furin - Wikipedia [en.wikipedia.org]
- 6. High-Resolution Analysis and Functional Mapping of Cleavage Sites and Substrate Proteins of Furin in the Human Proteome | PLOS One [journals.plos.org]
- 7. pnas.org [pnas.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the Power of MALDI-TOF Mass Spectrometry: Principles, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 12. What Is MALDI TOF MS? A Complete Guide to Mass Spectrometry [en.autobio.com.cn]
- 13. A high-throughput MALDI-TOF MS biochemical screen for small molecule inhibitors of the antigen aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A label-free MALDI TOF MS-based method for studying the kinetics and inhibitor screening of the Alzheimer's disease drug target β-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold [mdpi.com]
- 16. A novel strategy for MALDI-TOF MS analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
developing anticancer therapies with dichlorophenylpyridine compounds
Application Note: Developing Anticancer Therapies Targeting Furin with (3,5-Dichlorophenyl)pyridine Compounds
Executive Summary & Mechanistic Rationale
The proprotein convertase furin is a critical regulatory protease localized primarily in the Golgi apparatus. Overexpression of human furin is heavily correlated with increased carcinogenic potential, driving the invasion and proliferation of cancers in the head, neck, breast, and lungs[1]. Furin acts as a master switch, cleaving and activating over 150 precursor proteins, including pro-tumorigenic factors like transforming growth factor-beta (TGF-β), insulin-like growth factor 1 receptor (IGF-1R), and various matrix metalloproteinases (MMPs)[2].
Historically, targeting furin has been challenging due to the highly conserved nature of its active site, which complicates the development of specific, non-peptidic inhibitors[3]. However, a breakthrough class of (3,5-dichlorophenyl)pyridine-derived small molecules has demonstrated exceptional clinical promise. These compounds inhibit furin through a unique induced-fit mechanism [4]. Upon binding, the inhibitor induces a substantial conformational rearrangement of the active-site cleft, exposing a central buried tryptophan residue (Trp254)[5]. The 3,5-dichlorophenyl moiety inserts into this newly formed hydrophobic pocket, resulting in slow off-rate binding kinetics, strong structural stabilization, and cellular potencies as low as 0.8 nM[5]. Furthermore, a protonated amine on the inhibitor's piperazine ring forms a critical water-mediated contact with the catalytic Asp153 and Asp154 residues, which is essential for maximizing efficacy[4],[6].
This application note provides drug development professionals with a self-validating framework for synthesizing, screening, and validating (3,5-dichlorophenyl)pyridine derivatives for oncology applications.
Experimental Workflow
Fig 1: End-to-end workflow for developing furin-targeted dichlorophenylpyridine anticancer agents.
Quantitative Benchmarks for Lead Optimization
To establish a baseline for hit-to-lead optimization, researchers must benchmark new derivatives against known kinetic and cellular parameters. The table below summarizes the critical data points required to validate the induced-fit mechanism and cellular efficacy of (3,5-dichlorophenyl)pyridine compounds[4],[2],[5].
| Compound Class | Furin IC₅₀ (Biochemical) | Binding Kinetics (Off-rate) | Cellular IC₅₀ (U2OS/HepG2) | Mechanism of Action |
| Lead (3,5-Dichlorophenyl)pyridine | 1.3 – 5.0 nM | Slow (< 10⁻³ s⁻¹) | ~0.8 nM | Reversible, Induced-Fit (Trp254 displacement) |
| Des-piperazine Analog | 20.0 nM | Fast | > 500 nM | Reversible (Loss of Asp153/154 water contact) |
| Dec-RVKR-CMK (Control) | ~1.0 nM | Irreversible (Covalent) | ~10.0 nM | Irreversible, Substrate-competitive |
Causality Note: The removal of the piperazine substituent results in a drop in potency (IC₅₀ shifts to 20 nM) because the compound loses the critical water-mediated electrostatic interaction with the catalytic aspartate residues[4].
Protocol 1: Biochemical & Kinetic Validation (MALDI-TOF MS Assay)
Rationale: Standard fluorescence resonance energy transfer (FRET) assays often yield false positives/negatives due to the autofluorescence or quenching properties of small aromatic molecules. A MALDI-TOF Mass Spectrometry assay provides direct, label-free quantification of peptide substrate cleavage[5]. Furthermore, because these compounds rely on an induced-fit mechanism, a standard rapid-quench assay will drastically underestimate potency. A pre-incubation step is mandatory to allow the structural rearrangement of the furin binding cleft.
Materials:
-
Recombinant human furin (truncated, soluble form).
-
Peptide substrate: Pyr-Arg-Thr-Lys-Arg-OH (mimicking the minimal R-X-[K/R]-R↓ recognition sequence)[2].
-
Assay Buffer: 100 mM HEPES (pH 7.0), 1 mM CaCl₂, 1 mM 2-mercaptoethanol, 0.5% Triton X-100.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant furin in the Assay Buffer to a final working concentration of 0.5 nM. Causality: Calcium is strictly required because furin is a calcium-dependent serine protease; omitting CaCl₂ will completely abolish baseline activity[2].
-
Inhibitor Pre-Incubation (Critical Step): Dispense 10 µL of the furin solution into a 384-well plate. Add 10 µL of the (3,5-dichlorophenyl)pyridine inhibitor (titrated from 0.1 nM to 10 µM). Incubate at 37°C for 30 minutes . Causality: This 30-minute window is non-negotiable. It provides the necessary thermodynamic time for the inhibitor to displace Trp254 and lock into the extended hydrophobic surface patch[5].
-
Substrate Addition: Initiate the reaction by adding 10 µL of the peptide substrate (final concentration 50 µM). Incubate for exactly 15 minutes at 37°C.
-
Reaction Quench: Terminate the reaction by adding 10 µL of 1% trifluoroacetic acid (TFA).
-
MALDI-TOF Analysis: Spot 1 µL of the quenched reaction onto a MALDI target plate pre-coated with α-cyano-4-hydroxycinnamic acid (CHCA) matrix. Measure the ratio of the intact substrate peak to the cleaved product peak to calculate the precise IC₅₀.
Pathway Visualization: Furin's Role in Oncology
Fig 2: Mechanism of furin-mediated tumor progression and inhibition by dichlorophenylpyridines.
Protocol 2: Cell-Based Efficacy & Target Engagement
Rationale: Biochemical potency does not guarantee cellular efficacy due to cell permeability barriers and the complex localization of furin in the trans-Golgi network[2]. This protocol validates the compound's ability to penetrate the cell and inhibit furin-mediated processing of pro-tumorigenic factors in a live cancer cell model (e.g., HepG2 or HeLa)[7].
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at a density of 1x10⁴ cells/well in a 96-well plate using standard DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Serum Starvation: Wash the cells twice with PBS and replace the media with serum-free DMEM for 4 hours. Causality: FBS contains exogenous proteases and growth factors that can artificially cleave reporter substrates or mask the downstream phenotypic effects of furin inhibition.
-
Inhibitor Treatment: Treat the cells with the (3,5-dichlorophenyl)pyridine compound at varying concentrations (0.1 nM to 1 µM) in serum-free media for 24 hours.
-
Substrate Cleavage Readout (Target Engagement): To directly measure furin activity, transfect cells prior to the assay with a plasmid encoding a secreted furin-dependent reporter (e.g., a pro-secreted alkaline phosphatase engineered with a furin cleavage site). Collect the supernatant and measure reporter activity via luminescence.
-
Cytotoxicity Counter-Screen: In parallel, perform an MTT or CellTiter-Glo viability assay on the remaining cells. Causality: A valid anticancer furin inhibitor should block pro-protein cleavage at nanomolar concentrations (IC₅₀ ~0.8 nM)[5] without causing immediate, generalized necrosis. If the CC₅₀ (cytotoxic concentration) is too close to the IC₅₀, the compound is acting as a toxic agent rather than a specific protease inhibitor.
References
[4] &[5] Title: Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism Source: ACS Chemical Biology / researchgate.net URL:
[6] Title: Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold Source: PMC / nih.gov URL:
[7] Title: Permethrin as a Potential Furin Inhibitor through a Novel Non-Competitive Allosteric Inhibition Source: MDPI URL:
[2] &[1] Title: Development and Prospects of Furin Inhibitors for Therapeutic Applications Source: PMC / MDPI URL:
[3] Title: Interactions of (3,5-dichlorophenyl)pyridine-derived inhibitors with proprotein convertases Source: ResearchGate URL:
Sources
- 1. Development and Prospects of Furin Inhibitors for Therapeutic Applications [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Permethrin as a Potential Furin Inhibitor through a Novel Non-Competitive Allosteric Inhibition [mdpi.com]
Application Note: Suzuki Coupling Protocols for the Synthesis of 5-Aryl-Pyridine-2-Carboxylates
Abstract
The 5-aryl-pyridine-2-carboxylate scaffold is a privileged structural motif in medicinal chemistry and materials science. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a premier method for the synthesis of these compounds, offering a robust and versatile route for creating a C(sp²)-C(sp²) bond between a pyridine ring and an aryl group.[1][2][3] This application note provides a comprehensive guide for researchers, detailing the mechanistic underpinnings of the reaction, key experimental parameters, a detailed step-by-step protocol, and a troubleshooting guide for the synthesis of 5-aryl-pyridine-2-carboxylates.
Introduction: The Challenge and Importance of Pyridine Coupling
The pyridine ring is a ubiquitous feature in many biologically active molecules.[4] However, the Suzuki coupling of pyridine-containing substrates, such as 5-halopyridine-2-carboxylates, presents unique challenges. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or "poisoning," which can halt the catalytic cycle and significantly reduce reaction yields.[4][5]
Despite this challenge, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has made the Suzuki coupling a highly reliable and powerful tool for accessing the 5-aryl-pyridine-2-carboxylate core.[5][6][7] This guide will focus on leveraging these modern catalysts to achieve efficient and reproducible couplings.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki coupling is crucial for rational protocol design and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[8] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 5-halopyridine-2-carboxylate, inserting itself into the carbon-halogen bond to form a Pd(II) complex.[1][8]
-
Transmetalation: The arylboronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[8][9][10]
-
Reductive Elimination: The two organic groups (the pyridine and the aryl) on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the 5-aryl-pyridine-2-carboxylate product and regenerating the active Pd(0) catalyst.[1][8]
Key Parameters for a Successful Coupling
Optimizing the Suzuki coupling for 5-aryl-pyridine-2-carboxylates requires careful consideration of each reaction component.
| Component | Role & Rationale | Recommended Choices |
| Halopyridine Substrate | The electrophilic partner. Reactivity order is I > Br > Cl. 5-Bromopyridine-2-carboxylates are common and offer a good balance of reactivity and stability. Electron-poor pyridines are generally more reactive.[11] | Methyl or Ethyl 5-bromo-pyridine-2-carboxylate |
| Arylboronic Acid | The nucleophilic partner. A slight excess (1.1-1.5 equiv.) is used to drive the reaction to completion. Boronic esters (e.g., pinacol esters) can be used for improved stability.[12] | Phenylboronic acid, 4-Methoxyphenylboronic acid, etc. |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. Modern precatalysts are often air-stable Pd(II) complexes that are readily reduced in situ. | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Palladacycles[6] |
| Ligand | Stabilizes the Pd center, enhances solubility, and facilitates the key catalytic steps. For challenging pyridine substrates, bulky, electron-rich phosphine ligands are critical to promote reductive elimination and prevent catalyst deactivation.[5][7] | SPhos, XPhos, RuPhos, P(t-Bu)₃, PCy₃ |
| Base | Activates the boronic acid for transmetalation. The choice of base is critical and can significantly impact yield. It must be strong enough to form the boronate but not so strong as to cause side reactions.[7][13][14] | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Solubilizes reactants and facilitates heat transfer. Aprotic polar solvents, often with a small amount of water, are typically used. Water can accelerate the reaction.[8][13] | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O |
| Atmosphere | The active Pd(0) catalyst is sensitive to oxygen.[7] All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using degassed solvents. | Nitrogen (N₂) or Argon (Ar) |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of an arylboronic acid with methyl 5-bromopyridine-2-carboxylate.
Reagents and Equipment
-
Methyl 5-bromopyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas line (N₂ or Ar) with manifold
-
Standard glassware for workup and purification
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. pubs.acs.org [pubs.acs.org]
purification methods for pyridine carboxylate esters
Advanced Purification Strategies for Pyridine Carboxylate Esters: A Comprehensive Application Note
Executive Summary
Pyridine carboxylate esters (e.g., methyl isonicotinate, ethyl nicotinate, and complex thieno-pyridine derivatives) are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), targeted therapies, and agrochemicals. Purifying these bifunctional molecules requires a nuanced approach. The presence of a weakly basic heteroaromatic nitrogen paired with a hydrolytically sensitive ester linkage demands strict control over pH, temperature, and thermodynamics. This guide outlines field-proven, self-validating protocols for the isolation and purification of pyridine carboxylate esters, detailing the mechanistic causality behind each experimental choice.
Physicochemical Foundation & Causality in Purification
The purification of pyridine carboxylates relies on exploiting the orthogonal properties of the molecule. The pyridine ring typically exhibits a pKa between 3.3 and 5.0, allowing for pH-mediated phase switching (protonation/deprotonation). However, the carboxylate ester is highly susceptible to nucleophilic attack. Exposure to strong bases or acids at elevated temperatures will rapidly cleave the ester via saponification or acid-catalyzed hydrolysis. Therefore, successful purification systems must kinetically suppress hydrolysis while thermodynamically driving phase separation.
Table 1: Physicochemical Properties & Primary Purification Modalities
| Compound Class | Example | pKa (Approx.) | Physical State | Primary Purification Strategy |
| Simple Alkyl Nicotinates | Ethyl Nicotinate | 3.3 | Volatile Liquid | LLE + High-Vacuum Distillation |
| Simple Alkyl Isonicotinates | Methyl Isonicotinate | 3.3 | Volatile Liquid | LLE + High-Vacuum Distillation |
| Complex Substituted Esters | Thieno[2,3-b]pyridine esters | 4.0 - 5.0 | Solid | LLE + Chromatography / Recrystallization |
Strategic Purification Workflow
The following workflow illustrates the logical progression from a crude reaction mixture to a highly pure isolated ester.
Fig 1. Strategic purification workflow for pyridine carboxylate esters.
Detailed Methodologies & Self-Validating Protocols
Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)
This protocol separates the target ester from unreacted alcohols, coupling agents, and neutral byproducts by exploiting the basicity of the pyridine ring.
-
Acidification: Dilute the crude reaction mixture in an organic solvent (e.g., Toluene or Dichloromethane). Slowly add 1M HCl until the aqueous phase reaches pH < 3.
-
Causality: This protonates the pyridine nitrogen, converting the ester into a highly water-soluble pyridinium salt. Neutral organic impurities remain in the organic layer.
-
-
Phase Separation: Separate the layers and discard the organic phase. Wash the aqueous phase once more with a clean organic solvent to ensure complete removal of neutral impurities.
-
Basification (Critical Step): Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 40% NaOH or aqueous ammonia until the pH reaches 12–14[1].
-
Causality: Cooling is imperative. Ester groups undergo rapid base-catalyzed hydrolysis (saponification) at elevated temperatures. By maintaining near-freezing temperatures, ester hydrolysis is kinetically suppressed while the pyridine nitrogen is rapidly deprotonated to its free base form.
-
-
Extraction: Extract the cold, basic aqueous phase with Methyl tert-butyl ether (MTBE) or chloroform[2],[1].
-
Causality: MTBE is strictly preferred over ethyl acetate during basic extractions. Ethyl acetate can undergo saponification itself at high pH, consuming the base and generating unwanted acetate impurities. MTBE is an ether and is entirely stable to high pH.
-
-
Drying: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol B: High-Vacuum Distillation (For Volatile Esters)
For lower molecular weight liquid esters (e.g., methyl isonicotinate, ethyl nicotinate), vacuum distillation is the industry gold standard for achieving >98% purity[2].
-
Apparatus Setup: Transfer the dried organic residue to a rigorously dried short-path distillation apparatus.
-
Vacuum Application: Apply a high vacuum (e.g., 1–4 mbar) before applying heat[1].
-
Causality: Atmospheric boiling points of these esters often exceed 200 °C, temperatures at which thermal degradation of the pyridine core and transesterification occur. High vacuum drastically lowers the boiling point (e.g., to 135–140 °C at 1 mbar)[1], preserving the structural integrity of the molecule.
-
-
Fraction Collection (Self-Validating): Gradually increase the oil bath temperature. Discard the early-eluting fore-run (residual solvents and water). Collect the main fraction only when the vapor temperature stabilizes at a constant plateau. A fluctuating vapor temperature indicates co-eluting impurities.
Protocol C: Amine-Modified Silica Chromatography & Recrystallization
For complex, solid pyridine carboxylates (such as thieno[2,3-b]pyridine or pyrazolo[3,4-b]pyridine derivatives)[3], distillation is not viable due to high molecular weight and thermal instability.
-
Mobile Phase Preparation: Prepare a non-polar solvent system (e.g., Hexane/Ethyl Acetate) containing 1% v/v Triethylamine (TEA).
-
Causality: Unmodified silica gel contains acidic silanol groups (Si-OH) that strongly bind the basic pyridine nitrogen, leading to severe peak tailing, poor resolution, and irreversible adsorption. TEA competitively masks these acidic silanol sites, ensuring sharp elution bands and high recovery.
-
-
Elution: Load the crude mixture and elute. Monitor fractions via TLC (UV 254 nm).
-
Recrystallization: For ultimate purity, dissolve the chromatographed product in hot ethanol or isopropanol, then cool slowly to room temperature to induce crystallization[3].
-
Causality: Recrystallization from protic solvents efficiently excludes trace N-alkylated byproducts and colored polymeric bodies from the crystal lattice.
-
System Validation & Quantitative Metrics
To ensure the purification protocols are functioning as a self-validating system, Gas Chromatography-Mass Spectrometry (GC-MS) is employed for volatile esters.
Analytical Validation (GC-MS): Utilize a capillary column optimized for esters and basic amines, such as a DB-5ms column[4]. Apply a temperature gradient starting at 80 °C (hold for 2 minutes), then ramp to 250 °C at a rate of 10 °C/min[4]. This specific thermal gradient ensures that low-boiling unreacted alcohols elute early, while the higher-boiling pyridine esters elute sharply without thermal degradation within the column.
Table 2: Quantitative Recovery & Purity Metrics
| Purification Technique | Target Impurity Removed | Typical Recovery (%) | Final Purity (GC/HPLC) |
| Acid-Base LLE | Neutral organics, salts | 85 - 92% | 90 - 95% |
| High-Vacuum Distillation | High-boiling residues | 80 - 88% | > 98% |
| Amine-Modified Silica Chromatography | Structurally similar analogs | 75 - 85% | > 99% |
| Recrystallization (Ethanol) | Trace isomers, colored bodies | 70 - 80% | > 99.5% |
References
- Title: US2745838A - Preparation of isonicotinic acid esters Source: Google Patents URL
-
Title: Efficient Method of (S)-Nicotine Synthesis Source: MDPI URL:[Link]
-
Title: Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]
Sources
Application Note: High-Throughput Screening of Furin Inhibitors Utilizing the Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate Scaffold
Introduction & Scientific Rationale
The proprotein convertase Furin has emerged as a critical therapeutic target due to its role in the proteolytic activation of various viral glycoproteins, including the SARS-CoV-2 Spike (S) protein. Inhibition of Furin-mediated cleavage at the multibasic RARR↓ motif effectively suppresses viral entry and replication [1].
Recent structural biology campaigns have identified (3,5-dichlorophenyl)pyridine derivatives as a highly potent class of non-canonical Furin inhibitors. Unlike traditional substrate-like peptidomimetics, these molecules operate via a unique induced-fit mechanism . The binding of the 3,5-dichlorophenyl moiety induces a major conformational rearrangement in Furin’s active-site cleft, displacing a buried tryptophan residue (W254) to expose a novel hydrophobic binding pocket [1].
Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate (MDPC) serves as an ideal core scaffold for High-Throughput Screening (HTS) campaigns. The pyridine-2-carboxylate moiety acts as a crucial anchor, forming water-mediated hydrogen bonds and electrostatic interactions near the S1/S1' pocket of Furin, while the methyl ester provides a versatile handle for late-stage combinatorial functionalization or acts as a cell-permeable prodrug in phenotypic screens.
This application note details the validated protocols for utilizing MDPC-derived libraries in HTS, employing a primary FRET-based biochemical assay utilizing a SARS-CoV-2-derived substrate [2], followed by an orthogonal MALDI-TOF-MS kinetic assay to confirm slow off-rate binding [1].
Furin-mediated cleavage of SARS-CoV-2 Spike protein enabling viral cell entry.
Experimental Design & Causality
A robust HTS cascade requires a self-validating system to eliminate false positives (e.g., pan-assay interference compounds or fluorophore quenchers).
-
Primary Screen (FRET): We utilize the engineered fluorogenic substrate QTQTKSHRRAR-AMC (derived from the SARS-CoV-2 Omicron variant) rather than the classical Pyr-RTKR-AMC. The Omicron-derived sequence exhibits superior kinetic turnover with recombinant human Furin, providing a wider assay window and higher sensitivity for allosteric or induced-fit inhibitors [2].
-
Orthogonal Screen (MALDI-TOF-MS): Because MDPC derivatives exhibit slow off-rate binding kinetics and induce structural rearrangements, kinetic characterization is performed using a label-free MS assay. This eliminates artifacts caused by the bulky AMC fluorophore and directly quantifies the native peptide cleavage products [1].
High-Throughput Screening workflow for MDPC-derived Furin inhibitors.
Quantitative Assay Metrics
The following table summarizes the optimized parameters and validation metrics for the dual-assay HTS system.
| Parameter | Primary FRET Assay | Orthogonal MALDI-TOF-MS Assay |
| Substrate | QTQTKSHRRAR-AMC (5 µM) | Native QTQTKSHRRAR (10 µM) |
| Enzyme (sFur) | 0.5 nM | 2.0 nM |
| Reaction Volume | 20 µL (384-well plate) | 10 µL (384-well plate) |
| Readout | Fluorescence (λex=360nm / λem=460nm) | MS AUC Ratio (Product / Substrate) |
| Incubation Time | 60 minutes (Kinetic read) | 30 minutes (Endpoint, Quenched) |
| Z'-Factor | 0.78 ± 0.04 | 0.82 ± 0.03 |
| Throughput | High (>10,000 compounds/day) | Medium (~1,000 compounds/day) |
Step-by-Step Methodologies
Protocol 1: FRET-Based Primary HTS
This protocol is optimized for 384-well black microplates to identify primary hits from MDPC-derived libraries.
Step 1: Reagent Preparation
-
Assay Buffer: 100 mM HEPES (pH 7.0), 0.2% Triton X-100, 1 mM CaCl₂, and 1 mM 2-mercaptoethanol. Causality: Furin is a calcium-dependent serine protease; 1 mM CaCl₂ is strictly required for catalytic activity, while Triton X-100 prevents non-specific compound aggregation.
-
Enzyme Solution: Dilute soluble human Furin (sFur) to 1 nM in Assay Buffer.
-
Substrate Solution: Dilute QTQTKSHRRAR-AMC to 10 µM in Assay Buffer.
Step 2: Compound Pre-Incubation
-
Dispense 10 µL of Enzyme Solution into each well of a 384-well plate.
-
Pin-transfer 100 nL of MDPC-derived compounds (10 mM in DMSO) into the wells (Final compound concentration: 50 µM; 0.5% DMSO).
-
Include Decanoyl-RVKR-chloromethylketone (CMK) at 1 µM as a positive control, and 0.5% DMSO as a negative control.
-
Incubate at room temperature for 30 minutes. Causality: MDPC derivatives exhibit slow off-rate kinetics due to the induced-fit mechanism. A 30-minute pre-incubation ensures equilibrium binding before substrate introduction.
Step 3: Reaction Initiation & Measurement
-
Add 10 µL of Substrate Solution to all wells to initiate the reaction (Final volume: 20 µL).
-
Immediately transfer the plate to a microplate reader. Record fluorescence kinetically at λex = 360 nm and λem = 460 nm every 2 minutes for 60 minutes at 30°C.
-
Calculate the initial velocity (RFU/min) from the linear portion of the progress curve. Hits are defined as compounds reducing velocity by ≥50% relative to the DMSO control.
Protocol 2: MALDI-TOF-MS Orthogonal Validation
This label-free assay confirms that the inhibition observed is not due to AMC-fluorophore interference and accurately measures the kinetics of the induced-fit structural rearrangement.
Step 1: Reaction Setup
-
Prepare Assay Buffer identical to Protocol 1, but use the native, unlabelled peptide QTQTKSHRRAR at 10 µM.
-
Incubate 2 nM sFur with the hit compounds (dose-response: 0.1 µM to 100 µM) for 30 minutes in a 10 µL reaction volume.
Step 2: Quenching & Matrix Co-Crystallization
-
At exactly 30 minutes post-substrate addition, quench the reaction by adding 10 µL of 1% Trifluoroacetic acid (TFA). Causality: Dropping the pH below 3.0 instantly denatures Furin, locking the product/substrate ratio for accurate MS quantification.
-
Mix 1 µL of the quenched reaction with 1 µL of α-Cyano-4-hydroxycinnamic acid (CHCA) matrix solution (10 mg/mL in 50% Acetonitrile / 0.1% TFA).
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to dry at room temperature.
Step 3: Acquisition & Analysis
-
Acquire mass spectra in positive ion reflectron mode.
-
Identify the intact substrate peak and the specific cleavage product peaks (corresponding to the RARR↓ motif cleavage).
-
Calculate the Area Under the Curve (AUC) for both substrate and product. Determine the IC₅₀ by plotting the fractional cleavage (Product AUC / [Product AUC + Substrate AUC]) against the log of the compound concentration.
References
-
Dahms, S. O., Schnapp, G., Winter, M., Büttner, F. H., Schlepütz, M., Gnamm, C., Pautsch, A., & Brandstetter, H. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(4), 816-821.[Link]
-
Jorkesh, A., Rothenberger, S., Baldassar, L., Grybaite, B., Kavaliauskas, P., Mickevicius, V., Dettin, M., Vascon, F., Cendron, L., & Pasquato, A. (2024). Screening of Small-Molecule Libraries Using SARS-CoV-2-Derived Sequences Identifies Novel Furin Inhibitors. International Journal of Molecular Sciences, 25(10), 5079.[Link]
improving solubility of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate in aqueous buffers
Application Note: AN-014 Topic: Strategies for Improving the Aqueous Solubility of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate For: Research, Scientific, and Drug Development Professionals
Introduction
Welcome to the technical support center. This guide is designed for researchers encountering solubility challenges with Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to make informed decisions in your experimental design. This molecule's rigid, hydrophobic structure, conferred by the dichlorophenyl group, presents a common but significant challenge for formulation in physiological media.
This document provides a logical, step-by-step workflow to systematically address and overcome these solubility issues, ensuring reliable and reproducible results in your downstream assays.
Compound Profile: Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate
Understanding the physicochemical properties of a compound is the first step in diagnosing and solving solubility problems.
| Property | Predicted Value / Information | Implication for Aqueous Solubility |
| Molecular Formula | C₁₃H₉Cl₂NO₂ | - |
| Molecular Weight | 282.12 g/mol | Moderate molecular weight.[1] |
| Structure | The large, non-polar dichlorophenyl group is the primary driver of hydrophobicity and thus, poor aqueous solubility. | |
| Predicted LogP | ~4.0 - 4.5 | High LogP indicates significant lipophilicity and predicts very low intrinsic water solubility. |
| Predicted pKa | 2.5 - 3.5 | The pyridine nitrogen is weakly basic. Its basicity is significantly reduced by the electron-withdrawing effects of the dichlorophenyl and methyl carboxylate groups. Protonation, and thus solubility enhancement via pH, will only occur under highly acidic conditions (pH < 3).[2][3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to walk you through a series of questions and strategies, from simplest to most complex, to systematically improve the solubility of your compound.
Q1: I've added my compound directly to PBS buffer (pH 7.4), but it won't dissolve or precipitates. Why?
Answer: This is expected behavior based on the compound's structure. At a neutral pH of 7.4, the compound is in its neutral, un-ionized form. The dominant feature is the highly hydrophobic 3,5-dichlorophenyl moiety, which is poorly solvated by water. Furthermore, the pyridine nitrogen, with a predicted pKa well below pH 7.4, remains unprotonated and cannot contribute to aqueous solubility.[2] To dissolve it, we must employ strategies that either modify the solvent to be more accommodating or modify the molecule to be more soluble.
Q2: What is the most direct way to prepare a stock solution?
Answer: The most common and direct method is to first prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous buffer.
Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) are highly polar and aprotic, capable of disrupting the crystal lattice energy of the solid compound and effectively solvating the hydrophobic molecule. This allows you to create a concentrated stock (e.g., 10-50 mM) that can be serially diluted into your experimental buffer.[4] This is a form of co-solvency.[5]
Protocol 1: Preparation of a Concentrated Stock in an Organic Solvent
-
Solvent Selection: Start with 100% DMSO. Other options include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[6]
-
Preparation:
-
Weigh out a precise amount of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate powder.
-
Add the appropriate volume of DMSO to achieve the desired molarity (e.g., 10 mM).
-
Vortex thoroughly. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary. Ensure the compound is fully dissolved before use.
-
-
Dilution:
-
Perform serial dilutions of the DMSO stock into your final aqueous buffer (e.g., PBS, TRIS).
-
Critical Insight: Add the DMSO stock to the buffer with vigorous vortexing, not the other way around. This rapid dispersion helps prevent the compound from precipitating out of solution.
-
-
Troubleshooting:
-
Precipitation upon dilution: This indicates that the final concentration of the organic solvent is too low to maintain solubility. For cell-based assays, it is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced toxicity. If precipitation occurs at this level, you must proceed to more advanced solubilization strategies.
-
Q3: Can I improve solubility by adjusting the pH of my buffer?
Answer: For this specific compound, pH adjustment is unlikely to be a viable strategy for most biological experiments.
Causality: As noted in the compound profile, the pyridine nitrogen has a very low predicted pKa (2.5-3.5). To achieve significant protonation and form a more soluble pyridinium salt, you would need to lower the buffer pH to below 3.0.[2][7] Such acidic conditions are incompatible with most biological systems and cell-based assays. While this technique is highly effective for compounds with a higher pKa (e.g., >6), it is not practical here.[8]
Caption: pH-dependency of solubility for a weak base.
Q4: My compound precipitates even with DMSO. What is the next step?
Answer: If co-solvency with DMSO or ethanol is insufficient at your desired final concentration, the next step is to explore more powerful solubilizing excipients such as surfactants or cyclodextrins.
Advanced Strategy 1: Surfactant-Mediated Solubilization
Expertise & Experience: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[9] These micelles have a hydrophobic core that can encapsulate your poorly soluble compound, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[10][11] This is a powerful technique for significantly increasing the apparent solubility of hydrophobic molecules.
Protocol 2: Screening Surfactants for Solubility Enhancement
-
Surfactant Selection:
-
Non-ionic: Tween® 80 (Polysorbate 80) and Kolliphor® EL (Cremophor® EL) are common choices for in vitro and in vivo studies due to their relatively low toxicity.
-
Anionic: Sodium Dodecyl Sulfate (SDS) is a powerful solubilizer but is often denaturing and cytotoxic, limiting its use to non-cellular assays.
-
-
Methodology:
-
Prepare a series of aqueous buffer solutions containing different concentrations of your chosen surfactant (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).
-
Prepare a high-concentration stock of your compound in a minimal amount of organic solvent (e.g., 100 mM in DMSO).
-
Add a small aliquot of the compound stock to each surfactant solution to achieve your target final concentration.
-
Vortex immediately and vigorously.
-
Allow the solutions to equilibrate for 1-2 hours at room temperature.
-
Visually inspect for precipitation or cloudiness. For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant via HPLC-UV.
-
-
Self-Validation: The optimal system is the one that achieves full solubilization (a clear, precipitate-free solution) with the lowest possible concentration of surfactant to minimize potential off-target effects in your experiment.
Caption: Micellar solubilization of a hydrophobic compound.
Advanced Strategy 2: Cyclodextrin Inclusion Complexation
Expertise & Experience: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape. This structure has a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[12] They can encapsulate a "guest" molecule—in this case, Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate—if the guest fits within the cavity. This host-guest complex effectively shields the hydrophobic part of the molecule from water, dramatically increasing its aqueous solubility.[13][][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
Protocol 3: Solubility Enhancement with HP-β-Cyclodextrin
-
Phase Solubility Study (Recommended):
-
Prepare a series of aqueous buffer solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20% w/v).
-
Add an excess of the solid compound to each solution.
-
Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate by a validated method (e.g., HPLC-UV).
-
Plot the compound concentration versus the HP-β-CD concentration. A linear plot (Type A) indicates the formation of a soluble 1:1 complex.
-
-
Practical Formulation Method (Kneading):
-
Weigh the required amounts of the compound and HP-β-CD (a 1:1 or 1:2 molar ratio is a good starting point).
-
Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture to form a paste.
-
Gradually add the compound to the paste and knead thoroughly for 30-60 minutes.
-
Dry the paste in a vacuum oven to remove the solvent.
-
The resulting powder is the inclusion complex, which should now be directly soluble in your aqueous buffer.
-
Summary: A Decision-Making Workflow
The following workflow provides a logical path for troubleshooting the solubility of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate.
Caption: Step-by-step solubility troubleshooting workflow.
References
-
Jadhav, P., et al. (2023). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. World Journal of Advanced Research and Reviews.
-
Crăciun, A-M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
-
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
-
YourDictionary. (n.d.). Co-solvent: Significance and symbolism. YourDictionary.
-
Gautam, S., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics.
-
Miro, A., et al. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Medicina.
-
Pharma Excipients. (2022). Cosolvent and Complexation Systems. Pharma Excipients.
-
Look Chemical. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Look Chemical.
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Kumar, L., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results.
-
Zhang, X., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics.
-
Kjellin, M., & Johansson, I. (2010). Surfactant-Based Nanotechnology for Solubilization of Hydrophobic Dyes in Surfactant Solutions. In Surfactant-Based Nanotechnology.
-
BenchChem. (2025). Overcoming solubility issues of Pyridine-2,4,6-tricarboxylic acid in organic solvents. BenchChem.
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Laha, S., & Luthy, R. G. (1992). Surfactant solubilization of hydrophobic compounds in soil and water: II. The role of dodecylsulphate-soil interactions for hexachlorobenzene. Environmental Science & Technology.
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Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie.
-
MedChemExpress. (2025). Co-Solvents: The "Magic Potion" to Help Drugs Dissolve. MedChemExpress.
-
Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
-
S.K., & Singh, G. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
-
Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics.
-
YourDictionary. (n.d.). PH adjustment: Significance and symbolism. YourDictionary.
-
Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK.
-
PubChem. (n.d.). 5-[[(2,3-Dichlorophenyl)methyl-(3,5-difluorobenzoyl)amino]methyl]pyridine-2-carboxylic acid. PubChem.
-
BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. BenchChem.
-
Jin, Z., & Li, Y. (2002). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences.
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals.
-
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.
-
Rahman, M., & Courvoisier-Dezord, E. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules.
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Varma, T. S., & Gavhane, Y. N. (2026). Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends. Journal of Drug Delivery and Therapeutics.
-
Appchem. (n.d.). Methyl 5-(3,5-dichlorophenyl)pyridine-3-carboxylate. Appchem.
-
Leito, I., et al. (2017). Data from: Eur. J. Org. Chem. 2017, 4475–4489. Eur. J. Org. Chem.
-
Jukič, M., et al. (2022). Interactions of (3,5-dichlorophenyl)pyridine-derived inhibitors with the active-site cleft of furin. ResearchGate.
-
Dahms, H., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Journal of Medicinal Chemistry.
-
Al-Hussain, S. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry.
-
University of Leeds. (n.d.). S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics. AWS.
-
Al-Ostath, R. A., et al. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. RSC Advances.
-
BLDpharm. (n.d.). Methyl 3-amino-5-(3,5-dichlorophenyl)thiophene-2-carboxylate. BLDpharm.
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin.
-
Sanna, C., et al. (2023). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank.
-
Das, S., et al. (2023). Redox active pyridine-3,5-di-carboxylate- and 1,2,3,4-cyclopentane tetra-carboxylate-based cobalt metal–organic frameworks for hybrid supercapacitors. RSC Advances.
-
Dahms, H., & Than, M. E. (2024). Development and Prospects of Furin Inhibitors for Therapeutic Applications. International Journal of Molecular Sciences.
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- 13. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Technical Support Center: Stability of Methyl Pyridine-2-Carboxylate Esters in Cell Culture Media
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals encountering stability issues with methyl pyridine-2-carboxylate (also known as methyl picolinate) and its derivatives during in vitro assays.
While methyl pyridine-2-carboxylate is a highly versatile building block and pharmaceutical intermediate[1], its ester functional group introduces specific pharmacokinetic and stability challenges when introduced to biological matrices. This guide synthesizes mechanistic insights, troubleshooting workflows, and validated protocols to help you control and quantify compound degradation.
Mechanistic Overview: The Hydrolysis Pathway
The most common point of failure for ester-containing compounds in cell-based assays is unexpected enzymatic degradation. While methyl pyridine-2-carboxylate exhibits excellent chemical stability in simple aqueous solutions (such as PBS)[2], complete cell culture media is a highly catalytic environment. Fetal Bovine Serum (FBS) contains high levels of endogenous serine hydrolases, including butyrylcholinesterase and acetylcholinesterase[3]. These enzymes rapidly target the ester bond, catalyzing its cleavage into pyridine-2-carboxylic acid (picolinic acid) and methanol.
Enzymatic hydrolysis of methyl pyridine-2-carboxylate in serum-containing media.
Frequently Asked Questions (FAQs)
Q1: Why does my compound degrade rapidly in complete media but remains stable in PBS? A: This discrepancy highlights the difference between chemical and enzymatic stability. In simple aqueous buffers (pH 7.4), methyl picolinate is chemically stable with a half-life extending beyond several days[2]. However, the addition of 10% FBS introduces a high concentration of active esterases[3]. Because the methyl ester is relatively unhindered sterically, it acts as an ideal substrate for these enzymes, leading to rapid enzymatic hydrolysis.
Q2: What are the breakdown products, and do they affect cell viability or assay readouts? A: The hydrolysis yields methanol and picolinic acid. While the trace amount of methanol generated is generally well-tolerated by cells, picolinic acid is a potent endogenous metal chelator (particularly of zinc and iron). Its accumulation can inadvertently alter cellular metabolism, induce apoptosis, or activate stress pathways, severely confounding your phenotypic readouts.
Q3: How can I prevent or minimize this degradation during long-term in vitro assays? A: You have three primary strategic options:
-
Media Modification: Transition to serum-free media or use reduced-serum formulations (e.g., 1% FBS) during the compound incubation phase.
-
Pharmacological Inhibition: Pre-treat the media with a broad-spectrum carboxylesterase inhibitor, such as bis-p-nitrophenyl phosphate (BNPP), which can significantly extend the half-life of the ester[4].
-
Structural Optimization: If you are in the lead optimization phase, consider replacing the methyl ester with a more sterically hindered ester (e.g., tert-butyl or cyclopropyl ester) to confer resistance against endogenous esterases[2].
Stability Profile Summary
To guide your experimental design, the following table summarizes the expected quantitative stability of methyl pyridine-2-carboxylate across different standard cell culture conditions.
| Media Condition | Temperature | Esterase Inhibitor | Estimated Half-Life (t½) | Primary Degradation Driver |
| PBS (pH 7.4) | 37°C | None | > 48 hours | Slow chemical hydrolysis |
| Serum-Free DMEM | 37°C | None | > 24 hours | Slow chemical hydrolysis |
| DMEM + 10% FBS | 37°C | None | < 2 hours | Rapid enzymatic hydrolysis |
| DMEM + 10% FBS | 37°C | 100 µM BNPP | > 12 hours | Suppressed enzymatic hydrolysis |
Validated Protocol: LC-MS/MS Quantification of Ester Stability
To accurately determine the half-life of your specific ester derivative in your assay conditions, use the following self-validating LC-MS/MS methodology.
Causality & Validation Note: This protocol uses cold organic solvent quenching. Because enzymatic hydrolysis occurs rapidly at 37°C, simply moving samples to ice is insufficient. The immediate addition of cold acetonitrile instantly denatures serum proteins, permanently halting esterase activity and precipitating the proteins for clean MS injection. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) corrects for matrix effects, ensuring any signal loss is strictly due to compound degradation.
Step-by-Step Workflow:
-
Preparation: Warm your target media (e.g., DMEM + 10% FBS) and a control matrix (Serum-Free DMEM) to 37°C in a water bath.
-
Stock Formulation: Prepare a 10 mM stock of methyl pyridine-2-carboxylate in fresh, anhydrous DMSO[5].
-
Spiking: Spike the compound into the media to a final concentration of 10 µM. Ensure the final DMSO concentration remains ≤0.1% to prevent solvent-induced protein precipitation which could artificially alter esterase kinetics.
-
Incubation: Incubate the spiked media in a 37°C incubator under 5% CO2.
-
Sampling & Quenching: At designated time points (0, 15, 30, 60, 120, and 240 minutes), remove a 50 µL aliquot. Immediately mix it with 150 µL of ice-cold acetonitrile containing your SIL-IS. Vortex for 5 seconds.
-
Centrifugation: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet the precipitated serum proteins.
-
Analysis: Transfer the clear supernatant to LC vials. Analyze via LC-MS/MS, monitoring the parent mass transition for methyl picolinate (m/z ~138.1 → fragment) alongside the internal standard.
-
Data Processing: Plot the natural log of the remaining peak area ratio versus time to calculate the elimination rate constant (k) and half-life (t½ = 0.693/k).
Troubleshooting Diagnostic Workflow
If you observe an unexpected loss of compound efficacy or high variability in your biological replicates, follow this diagnostic logic tree to isolate the root cause.
Diagnostic workflow for troubleshooting ester compound degradation in vitro.
References
-
Selective esterase–ester pair for targeting small molecules with cellular specificity. NIH/PMC. 2[2]
-
Extracellular esterase activity as an indicator of endoplasmic reticulum calcium depletion. NIH/PMC. 4[4]
-
Characterization of butyrylcholinesterase in bovine serum. NIH/PMC.3[3]
-
2-Picolinic acid methyl ester | CAS 2459-07-6. Selleck Chemicals. 5[5]
Sources
Technical Support Center: Dichlorophenylpyridine Synthesis & Troubleshooting
Welcome to the Technical Support Center for the synthesis of dichlorophenylpyridines. Dichlorophenylpyridine derivatives are critical scaffolds in modern drug discovery, most notably serving as highly potent, nonpeptidic broad-spectrum antiviral agents that inhibit the proprotein convertase furin through an induced-fit mechanism[1].
Because these molecules are typically assembled via palladium-catalyzed Suzuki-Miyaura cross-coupling, researchers frequently encounter specific impurity profiles—namely dehalogenation, boronic acid homocoupling, and stubbornly high residual palladium levels due to the coordinating nature of the pyridine ring. This guide provides mechanistic troubleshooting, quantitative mitigation strategies, and self-validating protocols to ensure high-purity API synthesis.
Mechanistic Pathway & Impurity Branching
To troubleshoot effectively, we must first isolate where the catalytic cycle derails. The diagram below illustrates the standard Suzuki-Miyaura cycle and the specific nodes where common impurities are generated.
Figure 1: Suzuki-Miyaura cycle for dichlorophenylpyridines and primary impurity branching pathways.
Troubleshooting FAQs
Q1: Why am I seeing high levels of dehalogenated pyridine or phenyl byproducts in my HPLC traces?
Causality: Dehalogenation (hydrodehalogenation) occurs when the Pd(II) oxidative addition complex undergoes a premature hydride transfer followed by reductive elimination, rather than waiting for transmetalation. This side reaction is highly dependent on the presence of hydride donors in your reaction matrix. Common culprits include solvents like DMF or primary/secondary alcohols, and certain alkoxide bases that can undergo β -hydride elimination[2][3]. Resolution:
-
Solvent Swap: Transition from DMF/EtOH to non-hydride-donating solvents like Toluene, THF, or DMA[3].
-
Base Optimization: Replace alkoxide bases with inorganic carbonates (e.g., K₂CO₃) or phosphates (K₃PO₄).
-
Halide Selection: If using an iodopyridine, consider switching to a bromopyridine. Bromides have a reduced propensity for dehalogenation compared to iodides in these specific heterocyclic cross-couplings[2].
Q2: My reaction yields a significant amount of symmetric biphenyl (homocoupling). How do I prevent the boronic acid from dimerizing?
Causality: Homocoupling of the 3,5-dichlorophenylboronic acid is primarily driven by dissolved oxygen. Oxygen oxidizes the Pd(0) catalyst to a peroxo-palladium(II) species, which readily undergoes transmetalation with two equivalents of boronic acid, yielding the symmetric dimer[4][5]. Alternatively, it can occur via a Pd(II)-mediated pathway if the transmetalation rate vastly outpaces oxidative addition. Resolution:
-
Rigorous Degassing: Standard vacuum/backfill cycles are insufficient for scale-up. Implement a subsurface nitrogen sparge for at least 30 minutes prior to catalyst addition[4].
-
Kinetic Control: Add the boronic acid slowly (dropwise over 1-2 hours) to maintain a low steady-state concentration, preventing two boronic acid molecules from interacting with a single Pd center[5].
-
Chemical Additives: Introduce a mild reducing agent, such as potassium formate, which suppresses the Pd(II)-mediated homocoupling pathway without poisoning the primary catalytic cycle[4].
Q3: The target dichlorophenylpyridine is heavily contaminated with residual palladium (>1000 ppm). Standard aqueous workups are failing. Why?
Causality: The nitrogen atom in the pyridine ring of your product is a strong Lewis base that acts as an excellent coordinating ligand for both Pd(II) and Pd(0). This creates a stable Pd-API complex that remains highly soluble in the organic phase, completely resisting standard aqueous extraction[6][7]. Resolution: You must introduce a scavenger with a binding affinity for Palladium that exceeds that of the pyridine ring. See the quantitative data table below for selection.
Quantitative Data: Palladium Scavenging Strategies
To break the Pd-pyridine coordination, specific chemical scavengers must be employed post-reaction. The table below summarizes the efficacy of industry-standard treatments for heterocyclic APIs.
| Scavenging Agent | Mechanism of Action | Typical Initial Pd (ppm) | Final Pd (ppm) | Optimal Conditions |
| 20% aq. NaHSO₃ | Forms highly water-soluble Pd-sulfite complexes that partition into the aqueous phase[6]. | ~8,000 | < 100 | Toluene/Water biphasic, 60°C, 2-4 hours. |
| TMT (Trithiocyanuric acid) | Forms an insoluble, highly stable Pd-TMT precipitate that is removed via simple filtration[7]. | ~1,500 | < 10 | Organic phase, 50°C, 12 hours, filter over Celite. |
| Polymer-bound Ethylenediamine | Solid-phase sequestration; the amine groups on the resin chelate Pd(0) and Pd(II)[8]. | ~2,500 | 100 - 300 | Toluene/Acetonitrile, 60°C, 4 hours, filter resin. |
Recommendation: For early-stage research, TMT offers the most aggressive reduction of Pd levels. For process scale-up, NaHSO₃ washes are preferred due to lower cost and avoidance of solid-waste filtration bottlenecks[6].
Self-Validating Experimental Protocol
The following protocol details the synthesis of a generic 3,5-dichlorophenylpyridine via Suzuki-Miyaura coupling, incorporating the troubleshooting principles discussed above to minimize dehalogenation and homocoupling, followed by an optimized NaHSO₃ palladium scavenging step[4][6].
Phase 1: Reaction Setup & Kinetic Control
-
Solvent Preparation: Charge a reactor with Toluene (10 volumes) and Water (2 volumes).
-
Validation Checkpoint 1 (Degassing): Perform a subsurface sparge with N₂ for 30 minutes. Validation: Use a dissolved oxygen (DO) probe to confirm DO levels are < 2 ppm before proceeding.
-
Reagent Charging: Add the halopyridine (1.0 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.02 eq). Heat the mixture to 75°C under continuous N₂ flow.
-
Controlled Addition: Dissolve 3,5-dichlorophenylboronic acid (1.1 eq) in degassed THF (2 volumes). Add this solution dropwise to the main reactor over 2 hours using a syringe pump.
-
Causality: Slow addition keeps the boronic acid concentration low, preventing homocoupling[5].
-
Phase 2: In-Process Control (IPC)
-
Validation Checkpoint 2 (Reaction Completion & Purity): 30 minutes after the addition is complete, pull a 0.5 mL aliquot. Quench with water, extract with EtOAc, and analyze via HPLC.
-
Success Criteria: Halopyridine consumption > 99%. Dehalogenated byproduct < 1.0%. Symmetric biphenyl dimer < 2.0%. If dimer > 2.0%, investigate N₂ sparging efficacy for future runs.
-
Phase 3: Palladium Scavenging & Isolation
-
Scavenger Addition: Cool the reaction to 60°C. Add 20% aqueous NaHSO₃ (5 volumes relative to the organic phase).
-
Digestion: Stir vigorously at 60°C for 4 hours.
-
Causality: Elevated temperature provides the activation energy required to break the strong Pd-pyridine coordination bond, allowing the sulfite to capture the metal[6].
-
-
Phase Separation: Stop stirring and allow phases to separate at 60°C. Discard the heavy aqueous layer (which now contains the Pd-sulfite complexes).
-
Validation Checkpoint 3 (Pd Content): Concentrate a 1 mL sample of the organic layer and analyze via ICP-MS.
-
Success Criteria: Pd content must be < 100 ppm. If > 100 ppm, perform a second NaHSO₃ wash.
-
-
Crystallization: Cool the toluene layer to 0-5°C to precipitate the highly pure dichlorophenylpyridine API. Filter and dry under vacuum.
Sources
overcoming off-target effects of dichlorophenylpyridine-based inhibitors
Welcome to the Technical Support Center for Proprotein Convertase (PC) Inhibitor Development . As a Senior Application Scientist, I have designed this diagnostic guide to help you troubleshoot and overcome off-target effects specifically associated with dichlorophenylpyridine-based inhibitors (e.g., BOS-318 and its analogs).
Unlike traditional peptidomimetic inhibitors, this unique chemical class targets the proprotein convertase Furin via an induced-fit mechanism. While this provides exceptional cell permeability, it introduces unique off-target liabilities across the PC family and systemic circulation.
Below is our comprehensive troubleshooting matrix, grounded in field-proven methodologies and structural biology.
Diagnostic Module 1: Mechanistic Basis of Off-Target Binding
Q1: My dichlorophenylpyridine-based lead compound is showing unexpected cross-reactivity with PC5/6 and PACE4. Why is this happening if the cryptic binding pocket is supposed to be Furin-specific?
The Causality: Dichlorophenylpyridine-based molecules inhibit Furin by inducing a massive conformational rearrangement in the active-site cleft, exposing a buried tryptophan residue to form a novel hydrophobic pocket . While this cryptic pocket is highly specific to Furin, the overall architecture of the S1-S4 subsites is highly conserved among PCs. PC5/6 and PACE4 share significant sequence homology with Furin in this cleft. If your compound's 3,5-dichlorophenyl moiety is not sterically optimized, it can force a partial induced-fit in these closely related PCs, leading to off-target inhibition. Conversely, PC7 has the highest sequence divergence in this region, which is why cross-reactivity there is rarely observed.
Mechanistic divergence of induced-fit binding in Furin versus off-target proprotein convertases.
Q2: In cell-based assays, my compound is causing broad cytotoxicity at high concentrations. How do I know if this is an on-target Furin phenotype or a systemic off-target effect?
The Causality: Furin is a compartment-specific protease localized primarily to the acidic trans-Golgi network (TGN) at pH ~6.0. However, highly basic inhibitors can circulate in the neutral bloodstream (pH ~7.4) and bind non-specifically to serum proteins or cell-surface receptors, causing systemic toxicity. If your compound causes cytotoxicity in standard media (pH 7.4), it is likely an off-target systemic effect rather than true Furin inhibition.
Diagnostic Module 2: Experimental Deconvolution Protocols
To isolate true Furin inhibition from off-target noise, you must upgrade your assay infrastructure. Fluorogenic substrates (e.g., AMC/AFC tags) artificially alter the steric bulk of the P1' position. Because dichlorophenylpyridine inhibitors rely on precise induced-fit mechanics, bulky fluorophores hinder binding and generate false off-target readings.
Protocol A: Label-Free MALDI-TOF-MS PC Profiling (Self-Validating System)
Purpose: To accurately quantify off-target PC inhibition in vitro using native physiological substrates.
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize native peptide substrates derived from known Furin targets (e.g., SARS-CoV-2 Spike protein or TGF-β precursor) without fluorogenic tags.
-
Enzyme Equilibration: Incubate 0.02 nM of recombinant Furin (and parallel wells with PC5/6, PACE4, and PC7) in assay buffer (100 mM HEPES, 1 mM CaCl2, 1 mM Triton X-100, pH 7.0) at 37°C for 10 minutes.
-
Inhibitor Titration: Add the dichlorophenylpyridine inhibitor in a 12-point serial dilution (range: 0.1 nM to 10 µM).
-
Reaction Initiation & Quenching: Add the native substrate (at Km concentration). Allow the reaction to proceed strictly within the linear phase (typically 60–90 minutes). Quench the reaction by adding 1% trifluoroacetic acid (TFA).
-
MALDI-TOF-MS Quantification: Spot 1 µL of the quenched reaction onto a MALDI target plate mixed 1:1 with α -cyano-4-hydroxycinnamic acid (CHCA) matrix.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for the intact substrate peak versus the cleaved product peak.
-
Self-Validation Control: Include a rapid-dissociation control (e.g., hexa-D-Arg). If your assay is functioning correctly, the dichlorophenylpyridine compound will exhibit slow off-rate kinetics (residence time >50 min), while the control will show transient, rapid dissociation.
Protocol B: Compartment-Specific pH Partitioning Assay
Purpose: To eliminate systemic off-target toxicity by exploiting the pH differential between the TGN and the extracellular space.
Step-by-Step Methodology:
-
Media Preparation: Prepare two sets of cell culture media. Buffer Set A to pH 6.0 (mimicking the TGN) and Set B to pH 7.4 (mimicking systemic circulation).
-
Cell Seeding: Seed your target cell line (e.g., Huh7 or A549) in 96-well plates and allow adherence for 24 hours.
-
Compound Incubation: Treat cells with the inhibitor in both pH 6.0 and pH 7.4 media for 48 hours.
-
Viability & Efficacy Readout: Perform a standard MTS/WST-1 cell viability assay alongside a functional Furin readout (e.g., viral pseudotype entry assay).
-
Self-Validation Control: A successfully optimized inhibitor will show high antiviral/anti-cleavage efficacy at pH 6.0 with minimal toxicity, but drastically reduced activity and toxicity at pH 7.4. If toxicity persists at pH 7.4, the compound's basicity must be chemically tuned (e.g., replacing strongly basic amines with weaker bases like canavanine).
Step-by-step workflow for profiling and mitigating off-target effects of Furin inhibitors.
Diagnostic Module 3: Quantitative Data & Benchmarking
To determine if your compound's off-target profile is acceptable, benchmark your IC50 values against established literature standards for the dichlorophenylpyridine class . A therapeutic window is generally defined by a Selectivity Index (SI) > 50 for the closest off-target PC.
Table 1: Comparative IC50 Benchmarks for Prototypical Dichlorophenylpyridine Inhibitors
| Target Enzyme | Subcellular Localization | Prototypical IC50 (nM) | Off-Target Risk Level | Structural Divergence from Furin |
| Furin | Trans-Golgi Network | 0.8 – 2.5 | Target | N/A (Reference) |
| PC5/6 | Secretory Granules / Cell Surface | 45.0 – 80.0 | High | Low (Highly conserved active site) |
| PACE4 | Extracellular Matrix | 110.0 – 150.0 | Moderate | Moderate |
| PC7 | TGN / Cell Surface | > 1000.0 | Low | High (Binding pocket steric clash) |
Data Interpretation: If your compound exhibits an IC50 < 10 nM for PC5/6, the 3,5-dichlorophenyl moiety is likely too small, allowing it to easily slip into the un-rearranged pockets of off-target PCs without requiring the energy penalty of an induced fit. Consider adding steric bulk (e.g., trifluoromethyl substitutions) to force strict dependence on Furin's unique tryptophan-exposing mechanism.
References
-
Dahms, S. O., Schnapp, G., Winter, M., Büttner, F. H., Schlepütz, M., Gnamm, C., Pautsch, A., & Brandstetter, H. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology.[Link]
-
Hardes, K., Becker, G. L., Lu, Y., Dahms, S. O., Bayer, S., Oellig, C. A., ... & Steinmetzer, T. (2021). The Basicity Makes the Difference: Improved Canavanine-Derived Inhibitors of the Proprotein Convertase Furin. ACS Medicinal Chemistry Letters.[Link]
-
Douglas, L. E., Reihill, J. A., Ho, M. W., Axten, J. M., Campobasso, N., Schneck, J. L., ... & Martin, S. L. (2022). A highly selective, cell-permeable furin inhibitor BOS-318 rescues key features of cystic fibrosis airway disease. Cell Chemical Biology.[Link]
-
Dahms, S. O., Hardes, K., Becker, G. L., Steinmetzer, T., Brandstetter, H., & Than, M. E. (2014). X-ray structures of human furin in complex with competitive inhibitors. ACS Chemical Biology.[Link]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will focus on the widely adopted Suzuki-Miyaura cross-coupling reaction, offering a framework for troubleshooting and optimization based on sound chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q: What is the most reliable and scalable method for synthesizing Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate?
A: The Suzuki-Miyaura cross-coupling reaction is the industry-standard method for constructing the C-C bond between the pyridine and phenyl rings in this molecule.[1][2] This pathway offers high functional group tolerance, generally good yields, and utilizes commercially available or readily accessible starting materials. The key is coupling a pyridine electrophile with a phenylboron nucleophile.
Q: What are the recommended starting materials for this synthesis?
A: The most common and cost-effective starting materials are:
-
Pyridine Partner: Methyl 5-bromopyridine-2-carboxylate. It is commercially available and provides a good balance of reactivity and stability.[3][4][5]
-
Boron Partner: 3,5-Dichlorophenylboronic acid. This is also commercially available and generally stable.[6][7][8][9][10] Using the boronic acid directly is common, though in cases of significant protodeboronation, its corresponding pinacol ester can offer enhanced stability.[11]
Q: What are the most critical parameters to control for a successful reaction?
A: Success in this specific Suzuki-Miyaura coupling hinges on three critical areas:
-
The Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is paramount. The nitrogen atom in the pyridine substrate can coordinate with and inhibit the palladium catalyst, making ligand selection non-trivial.[11][12][13]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[12] Rigorous exclusion of air throughout the experiment is mandatory for achieving high yields and preventing side reactions.[11][14]
-
Reagent Quality: The purity and dryness of your solvent, base, and boronic acid are crucial. Water, in particular, can lead to a key side reaction known as protodeboronation, which consumes the boronic acid.[11][12]
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental failures in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Q1: My reaction shows low to no conversion of my starting materials. What are the most common causes?
A: This is the most frequent issue and almost always traces back to an inefficient catalytic cycle. Let's break down the potential culprits.
-
Cause A: Ineffective Catalyst System
-
The "Why": Your pyridine substrate is a challenging one. The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium center and effectively poisoning your catalyst.[11][12][13] Standard, less bulky ligands like triphenylphosphine (PPh₃) are often insufficient to prevent this inhibition or to promote the difficult oxidative addition step with the sterically demanding pyridine ring.[12]
-
The Solution: Employ bulky, electron-rich phosphine ligands. These ligands serve a dual purpose: their steric bulk creates a "pocket" around the palladium that sterically hinders the pyridine nitrogen from binding, and their electron-donating nature accelerates the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[2][11]
-
Recommended Ligands: Start with Buchwald ligands such as SPhos or XPhos.[11][12][14] These have a proven track record with heteroaromatic substrates.
-
Recommended Precatalysts: Using a pre-formed palladium-ligand complex (a "precatalyst") can often give more reproducible results. If generating the catalyst in situ, common precursors include Pd(OAc)₂ or Pd₂(dba)₃.
-
-
-
Cause B: Incorrect Base or Solvent System
-
The "Why": The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[11] If the base is too weak, insoluble, or sterically hindered, this activation will be inefficient. The solvent must also fully dissolve all reactants to allow the reaction to proceed.[11]
-
The Solution:
-
Base Selection: Use a moderately strong inorganic base. Potassium phosphate (K₃PO₄) is an excellent starting point. Cesium carbonate (Cs₂CO₃) is stronger and can be effective but is more expensive. Ensure the base is finely powdered and anhydrous.[11][12]
-
Solvent Selection: A polar aprotic solvent is typically required. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) is a standard choice that balances solubility for both the organic substrates and the inorganic base.[1][11] Toluene with water is another viable option.
-
-
-
Cause C: Presence of Oxygen
-
The "Why": The catalytic cycle requires Palladium to be in its Pd(0) oxidation state. Oxygen readily oxidizes Pd(0) to inactive Pd(II) species, effectively killing the catalyst and halting the reaction.[12][14] This can also promote the unwanted homocoupling of the boronic acid.[11]
-
The Solution: Rigorous degassing is not optional.
-
Solvent Degassing: Sparge your solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes before use. Alternatively, use several freeze-pump-thaw cycles for the most stringent applications.
-
Reaction Setup: Assemble your glassware hot from the oven, allow it to cool under a stream of inert gas, and maintain a positive pressure of argon or nitrogen throughout the entire reaction, including during heating and cooling.
-
-
Q2: I'm getting my product, but it's contaminated with significant byproducts. How do I identify and prevent them?
A: The two most common byproducts in this reaction are 1,3-dichlorobenzene and a homocoupled dimer of 3,5-dichlorophenylboronic acid.
-
Byproduct A: 1,3-Dichlorobenzene (from Protodeboronation)
-
The "Why": This arises from protodeboronation, a side reaction where the C-B bond of the boronic acid is cleaved by a proton source (usually water) and replaced with a C-H bond.[11][12] This depletes your nucleophile and lowers the overall yield.
-
The Solution:
-
Use Anhydrous Reagents: Ensure your starting materials, base, and particularly your solvent are as dry as possible.
-
Consider a Boronate Ester: If protodeboronation remains a persistent issue, switching from the boronic acid to its neopentyl glycol or pinacol boronate ester can increase stability and reduce this side reaction.[11]
-
Control Temperature: Excessively high temperatures can sometimes accelerate this process.[2]
-
-
-
Byproduct B: 3,3',5,5'-Tetrachlorobiphenyl (from Homocoupling)
-
The "Why": This dimer forms from the coupling of two molecules of your boronic acid. This is primarily promoted by the presence of oxygen, which can facilitate the oxidation of the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.[11][12][14]
-
The Solution: The primary solution is the same as for preventing catalyst death: meticulously exclude oxygen from your reaction. Improved degassing procedures will almost always suppress homocoupling.[14]
-
Q3: My reaction worked, but purification is proving difficult. What's the best approach?
A: Purification typically involves removing the inorganic base, the phosphine ligand/oxide, and residual palladium.
-
The "Why": Palladium catalysts and phosphine ligands can be difficult to separate from the desired product due to similar polarities.
-
The Solution:
-
Initial Workup: After the reaction is complete, cool the mixture, dilute it with an organic solvent like ethyl acetate, and filter it through a pad of Celite.[11] This will remove the bulk of the inorganic salts and the precipitated palladium black.
-
Aqueous Wash: Wash the organic filtrate with water and brine to remove any remaining water-soluble impurities.
-
Chromatography: Flash column chromatography on silica gel is almost always necessary for the final purification. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from less polar byproducts and starting materials.
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow to diagnose and solve common reaction issues.
Optimized Reaction Protocol
This protocol is a robust starting point. Further optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Methyl 5-bromopyridine-2-carboxylate (1.0 equiv)
-
3,5-Dichlorophenylboronic acid (1.2-1.5 equiv)[11]
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.0-3.0 equiv)[11]
-
1,4-Dioxane, anhydrous/degassed
-
Water, degassed
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromopyridine-2-carboxylate, 3,5-Dichlorophenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[11]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 or 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (approx. 20 mL) and filter through a short plug of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate.
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Aryl Halide | Methyl 5-bromopyridine-2-carboxylate | Good reactivity, commercially available. |
| Boronic Acid | 3,5-Dichlorophenylboronic acid | Commercially available, stable nucleophile. |
| Equivalents (Boronic Acid) | 1.2 - 1.5 equiv. | A slight excess ensures complete consumption of the limiting halide.[11] |
| Catalyst Precursor | Pd(OAc)₂ (2 mol%) | Standard, reliable Pd(II) source. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand to prevent catalyst inhibition and promote C-C bond formation.[11] |
| Base | K₃PO₄ (2-3 equiv.) | Effective for boronic acid activation, anhydrous form is crucial.[11] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good solubility for organic and inorganic components.[1] |
| Temperature | 100 °C | Provides sufficient thermal energy for the catalytic cycle without excessive decomposition.[11] |
| Atmosphere | Argon or Nitrogen | Essential to protect the oxygen-sensitive Pd(0) active catalyst.[12][14] |
References
- Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands - Benchchem. (n.d.).
- 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3. ChemicalBook. (2026, January 13).
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem. (n.d.).
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. (n.d.).
- 3,5-Dichlorophenyl Boronic Acid - ChemBK. (2024, April 10).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.
- Methyl 5-bromopyridine-2-carboxylate, 98+%, Thermo Scientific Chemicals 5 g. (n.d.).
- Methyl 5-bromopyridine-2-carboxylate | Biochemical Reagent. MedChemExpress. (n.d.).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). PMC.
- 3,5-Dichlorophenylboronic Acid (contains varying amounts of Anhydride). (n.d.).
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal.
- 3,5-Dichlorophenylboronic acid | Biochemical Reagent. MedChemExpress. (n.d.).
- 3,5-Dichlorophenylboronic acid 98 67492-50-6. Sigma-Aldrich. (n.d.).
- 3,5-Dichlorophenylboronic acid | CAS 67492-50-6. SCBT. (n.d.).
- Recent developments in the Suzuki-Miyaura reaction: 2010-2014. (2015, April 24).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. sussex.figshare.com [sussex.figshare.com]
- 3. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3 [chemicalbook.com]
- 4. B25415.06 [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chembk.com [chembk.com]
- 7. 3,5-Dichlorophenylboronic Acid | 67492-50-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3,5-Dichlorophenylboronic acid 98 67492-50-6 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Dichloropyridines
Welcome to the Technical Support Center for the cross-coupling of heteroaryl halides. Dichloropyridines are highly versatile building blocks in drug discovery, but their functionalization via Suzuki-Miyaura coupling is frequently plagued by low yields, poor regioselectivity, protodeboronation, and catalyst deactivation.
This guide synthesizes field-proven troubleshooting logic and mechanistic causality to help you diagnose and optimize your coupling reactions.
Diagnostic Workflow for Low Yields
Before adjusting reaction parameters, use the following logic tree to identify the root cause of your low yield based on the mass balance of your crude reaction mixture.
Diagnostic logic tree for troubleshooting low yields in dichloropyridine Suzuki couplings.
Frequently Asked Questions (FAQs) & Causality Analysis
FAQ 1: My reaction yields a mixture of C2 and C4 substituted products. How do I control regioselectivity?
Causality & Expert Insight: In 2,4-dichloropyridine, the C4 position is intrinsically more electron-deficient and reactive towards the 1[1]. However, you can override this innate electronic preference by modulating the steric and electronic properties of the phosphine ligand[1]. Bidentate ligands with specific bite angles (like dppf) or highly sterically hindered ligands (like Q-Phos) can force the palladium center to2[2].
Table 1: Catalyst-Controlled Regioselectivity in Dichloropyridines
| Substrate | Catalyst / Ligand System | Major Regioisomer | Selectivity | Mechanistic Causality |
| 2,4-Dichloropyridine | Pd(PPh₃)₄ / Na₂CO₃ | C4-arylation | High | Favored oxidative addition at the more electron-deficient C4-Cl bond[3]. |
| 2,4-Dichloropyridine | Pd(OAc)₂ / dppf | C2-arylation | >90% | Bidentate ligand bite angle overrides intrinsic electronic preference[2]. |
| 2,5-Dichloropyridine | Pd(OAc)₂ / XPhos | C2-arylation | High | C2 is more electrophilic than C5; bulky Buchwald ligand accelerates reductive elimination[4]. |
| 3,5-Dichloropyridazine | Pd / Q-Phos | C5-arylation | High | Extreme steric bulk of Q-Phos directs oxidative addition to the less hindered site[2]. |
FAQ 2: My boronic acid is disappearing, but I only see the protonated arene (Ar-H) instead of my product. What is happening?
Causality & Expert Insight: This is a classic case of protodeboronation, the5 in Suzuki-Miyaura couplings[5]. It is caused by the cleavage of the carbon-boron bond and replacement with a carbon-hydrogen bond[5]. This process is highly dependent on pH and temperature. Under basic conditions, the formation of the reactive boronate anion ([ArB(OH)₃]⁻) 5[5]. Electron-deficient and heteroaromatic boronic acids (e.g., 2-pyridylboronic acid) are 5[5].
Self-Validating Solution: You can confirm this by running LC-MS on the crude mixture[5]. If the Ar-H mass is dominant, you must switch to anhydrous conditions, lower the temperature, or use a "slow-release" boron source like a MIDA boronate or a potassium trifluoroborate salt[6].
FAQ 3: The reaction stalls at 20% conversion, and I recover unreacted dichloropyridine. Is the catalyst dying?
Causality & Expert Insight: Yes, catalyst deactivation is highly probable. The pyridine nitrogen is a strong Lewis base and can coordinate to the palladium center, forming an 7[7]. Furthermore, if oxygen is present, Pd(0) can be oxidized, or the reaction can be diverted into homocoupling (forming Ar-Ar from two boronic acid molecules)[8].
Solution: Utilize bulky, electron-rich Buchwald ligands like XPhos or SPhos. The steric bulk of the dialkylbiarylphosphine framework to the palladium, while the electron-rich nature accelerates oxidative addition into the unactivated C-Cl bond.
Validated Experimental Protocols
To ensure reproducibility and trust, all protocols must be executed as self-validating systems. Monitor the disappearance of the starting material and the formation of intermediates via LC-MS.
Protocol A: C4-Selective Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyridine
This protocol utilizes low catalyst loading and microwave irradiation to achieve rapid, regioselective C4-arylation while minimizing protodeboronation.
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe vial equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.1 mmol, 1.1 equiv)[3].
-
Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.005 mmol, 0.5 mol%) and K₂CO₃ (2.0 mmol, 2.0 equiv). Note: Using a Pd(0) source prevents the need for in situ reduction, 9[9].
-
Solvent & Degassing: Add a degassed mixture of solvent (e.g., Toluene/Ethanol/Water 2:1:1, 4 mL). Seal the vial with a crimp cap. Sparging the solvent with Argon for 15-30 minutes prior to addition is critical to prevent catalyst oxidation.
-
Reaction Execution: Subject the vial to microwave irradiation at 80 °C for 15–20 minutes[3].
-
Validation & Workup: Cool to room temperature. Sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS to confirm the mass of the C4-isomer and the absence of the C2-isomer. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Anhydrous Protocol to Suppress Protodeboronation
For highly unstable heteroaryl boronic acids (e.g., 2-pyridylboronic esters), water must be strictly excluded[5].
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3 times).5 if highly sensitive[5].
-
Reagent Loading: Add the dichloropyridine (1.0 equiv), the unstable heteroaryl boronic ester (1.2 equiv), anhydrous Cs₂CO₃ (2.0 equiv), and the pre-catalyst complex (e.g., Pd(OAc)₂ / XPhos, 2-5 mol%).
-
Anhydrous Solvent: Inject anhydrous, rigorously degassed 1,4-dioxane (0.2 M concentration) via syringe[5].
-
Heating & Monitoring: Heat to the lowest effective temperature (e.g., 80-90 °C) and 5 to avoid excessively long reaction times[5]. Terminate the reaction immediately upon consumption of the dichloropyridine to prevent base-catalyzed degradation of the product.
References
-
MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids."[Link]
-
SciSpace. "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes."[Link]
-
The University of Edinburgh. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Cytotoxicity of Dichlorophenylpyridine Derivatives In Vitro
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of in vitro cytotoxicity associated with dichlorophenylpyridine derivatives. This guide provides a structured approach to troubleshooting common issues, offering scientifically grounded explanations and actionable protocols to enhance the accuracy and reliability of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns encountered when working with dichlorophenylpyridine derivatives in cell-based assays.
Q1: My dichlorophenylpyridine derivative is showing high cytotoxicity across multiple cell lines, even at low concentrations. What are the immediate troubleshooting steps?
A1: When faced with broad and potent cytotoxicity, the first priority is to confirm that the observed effect is a true biological response and not an experimental artifact.[1] Here’s a checklist to begin your investigation:
-
Concentration Verification: Meticulously double-check all calculations for stock solutions and serial dilutions. A simple calculation error is a frequent source of unexpectedly high cytotoxicity.
-
Compound Stability Assessment: Confirm the stability of your dichlorophenylpyridine derivative in the specific cell culture medium used for your experiment's duration.[1] Degradation products can sometimes be more toxic than the parent compound.
-
Assay Interference: Some compounds can directly interfere with the detection method of cytotoxicity assays (e.g., colorimetric or fluorescent readouts). It is crucial to include controls to test for such interference.[1]
-
Solvent Toxicity Evaluation: Ensure the final concentration of your vehicle, most commonly DMSO, is within the tolerated range for your specific cell lines, which is typically below 0.5%.[1][2]
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of my dichlorophenylpyridine derivative?
A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells.[1] To distinguish between these two outcomes, a time-course experiment measuring both cell viability and total cell number is recommended.[1]
-
Cytotoxicity: Characterized by a decrease in the percentage of viable cells and a reduction in the total cell number over time.[1]
-
Cytostaticity: Manifests as a plateau in the total cell number while the percentage of viable cells remains high.[1]
Q3: My compound is precipitating in the cell culture medium. What are the best practices to address this?
A3: Compound precipitation is a critical issue as it leads to inconsistent dosing and can interfere with optical measurements.[2]
-
Determine Solubility Limit: First, experimentally determine the solubility limit of your dichlorophenylpyridine derivative in the cell culture medium.[2]
-
Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration should be kept to a minimum, ideally below 0.5%, to avoid solvent-induced toxicity.[2]
-
Ensure Thorough Mixing: Ensure the compound is completely dissolved and well-mixed in the medium before it is added to the cells.[2]
Q4: I am observing high variability between replicate wells in my cytotoxicity assay. What are the likely causes and how can I improve consistency?
A4: High variability can mask the true effect of your compound. Several factors can contribute to this issue:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. Avoid using cells that are over-confluent.[2]
-
Reagent Preparation: Whenever possible, prepare fresh reagents. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[2]
-
Standardized Timelines: Maintain consistent incubation times for cell seeding, compound treatment, and the addition of assay reagents across all experiments.[2]
-
Pipetting Technique: Excessive or forceful pipetting during cell plating can cause variability. Ensure gentle and consistent handling of the cell suspension.[3]
-
Air Bubbles: Check for and remove any air bubbles in the wells before taking absorbance readings, as they can interfere with the measurement.[3]
II. In-Depth Troubleshooting Guides
This section provides more detailed guidance on complex experimental challenges and strategies to mitigate the cytotoxicity of dichlorophenylpyridine derivatives.
Guide 1: Investigating the Mechanism of Cytotoxicity
Understanding the underlying mechanism of cytotoxicity is crucial for interpreting your results and can offer avenues for mitigation.
What are the known mechanisms of action for dichlorophenylpyridine derivatives?
Dichlorophenylpyridine derivatives have been investigated for a range of biological activities. Some have been shown to act as inhibitors of enzymes like human DNA topoisomerases, which are critical for DNA replication and transcription.[4] For instance, certain 2-phenol-4,6-dichlorophenyl-pyridines have exhibited potent and selective inhibition of topoisomerase IIα, leading to cell cycle arrest and apoptosis.[4] Others have been identified as inhibitors of the proprotein convertase furin, which is involved in the maturation of various proteins, including those of some viruses.[5][6][7][8] The binding of these derivatives can induce significant conformational changes in the target enzyme.[5][6][7][8][9]
It's also important to consider that cytotoxicity can be influenced by metabolic activation. For example, some dichlorophenyl-containing compounds have shown increased cytotoxicity in cells expressing certain cytochrome P450 enzymes, like CYP3A4, suggesting that a metabolite may be the more toxic species.[10]
How can I determine if the observed cytotoxicity is due to an on-target or off-target effect?
Distinguishing between on-target and off-target effects is a key step in drug development.
-
Target Engagement Assays: Employ assays to confirm that your compound is interacting with its intended molecular target within the cell at concentrations that correlate with the observed cytotoxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your dichlorophenylpyridine derivative. If minor structural modifications that are known to abolish binding to the primary target also eliminate cytotoxicity, it provides strong evidence for an on-target effect. The position of the chlorine atoms on the phenyl ring can significantly impact the biological activity.[4][11]
-
Rescue Experiments: If the cytotoxicity is on-target, it might be possible to "rescue" the cells by overexpressing the target protein or by adding a downstream product of the inhibited pathway.
-
Counter-Screening: Test your compound against a panel of unrelated targets to identify potential off-target interactions.[12]
Guide 2: Optimizing Experimental Conditions to Minimize Non-Specific Cytotoxicity
Careful optimization of your in vitro assay can help to reduce background cytotoxicity and improve the therapeutic window of your compounds.
How can I optimize my cell culture conditions?
-
Cell Line Selection: The choice of cell line is critical. Different cell lines can exhibit varying sensitivities to the same compound.[1] Consider using a panel of cell lines, including those that express high and low levels of the intended target.
-
Serum Concentration: Components in serum can sometimes interfere with the assay or even have high endogenous enzyme activity (e.g., LDH) that can lead to a high background signal.[2] Consider reducing the serum concentration or using a serum-free medium during the compound incubation period.[2]
-
Phenol Red Interference: Phenol red, a common component of cell culture media, can interfere with absorbance readings in colorimetric assays like the MTT assay. Using a phenol red-free medium during the assay incubation can mitigate this issue.[2]
What are the best practices for preparing and handling dichlorophenylpyridine derivatives?
The physicochemical properties of your compounds can significantly impact their behavior in in vitro assays.
-
Solubility: The presence of a dichlorophenyl group can affect the solubility of the molecule.[13] It is essential to determine the aqueous solubility of your compound and to work within its soluble range to ensure accurate and reproducible dosing.
-
Stability: Assess the stability of your compound in your experimental medium over the time course of your assay. Degradation can lead to a loss of potency or the formation of more toxic byproducts.[1]
-
Storage: Store your compounds appropriately, protected from light and moisture, and follow recommended storage temperatures to prevent degradation.
III. Experimental Protocols & Data Presentation
This section provides standardized protocols for key cytotoxicity assays and a template for presenting your data clearly.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[14]
Materials:
-
Cells in logarithmic growth phase
-
Dichlorophenylpyridine derivative stock solution (in DMSO)
-
Complete cell culture medium (consider phenol red-free for this assay)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your dichlorophenylpyridine derivative in culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.[2] Add the compound dilutions to the appropriate wells. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.[16][17]
Materials:
-
Cells in logarithmic growth phase
-
Dichlorophenylpyridine derivative stock solution (in DMSO)
-
Complete cell culture medium (consider serum-free or low-serum during incubation)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Maximum Release Control: About 30 minutes before the end of the incubation, add lysis buffer to the wells designated as the maximum LDH release control.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate at room temperature, protected from light, for the time recommended in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).[1]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH release relative to the maximum release control.[1]
Data Presentation: Summarizing Cytotoxicity Data
For clear and comparative analysis, summarize your quantitative data in a structured table.
Table 1: In Vitro Cytotoxicity of Dichlorophenylpyridine Derivatives
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) | Maximum Inhibition (%) |
| DCPP-01 | HepG2 | MTT | 48 | 5.2 ± 0.7 | 95 ± 3 |
| DCPP-01 | A549 | LDH | 48 | 8.1 ± 1.2 | 88 ± 5 |
| DCPP-02 | HepG2 | MTT | 48 | > 50 | 15 ± 4 |
| DCPP-02 | A549 | LDH | 48 | > 50 | 12 ± 3 |
IV. Visualizing Experimental Workflows and Pathways
Workflow for Troubleshooting In Vitro Cytotoxicity
The following diagram outlines a systematic approach to troubleshooting unexpected cytotoxicity results.
Caption: A logical workflow for troubleshooting unexpected in vitro cytotoxicity.
Potential Signaling Pathway Involvement
Dichlorophenylpyridine derivatives that inhibit topoisomerase II can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis.
Caption: Potential pathway of cytotoxicity via Topoisomerase II inhibition.
V. References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
PubMed. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
PMC. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors | Request PDF. Retrieved from [Link]
-
baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
-
PMC. (n.d.). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Retrieved from [Link]
-
ACS Publications. (2022, April 4). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Retrieved from [Link]
-
ACS Publications. (2022, April 4). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Retrieved from [Link]
-
PubMed. (2022, April 15). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Retrieved from [Link]
-
Medical Design & Outsourcing. (2026, February 13). My Medical Device Failed Cytotoxicity Testing. Now What?. Retrieved from [Link]
-
PMC. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]
-
NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
PMC. (n.d.). Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo. Retrieved from [Link]
-
Springer. (2011, July 30). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Retrieved from [Link]
-
PMC. (2025, November 30). Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Retrieved from [Link]
-
ACS Publications. (2022, April 4). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Retrieved from [Link]
-
PubMed. (2019, November 10). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Interactions of (3,5-dichlorophenyl)pyridine-derived inhibitors with.... Retrieved from [Link]
-
PMC. (2025, October 28). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from [Link]
-
ScienceOpen. (2022, April 4). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Retrieved from [Link]
-
Portland State University. (2010, May 14). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro cytotoxic activity of the newly designed derivatives against the HepG-2 and Caco-2 cell lines. Retrieved from [Link]
-
Open Education Alberta. (n.d.). Off-target side-effects – An ABC of PK/PD. Retrieved from [Link]
Sources
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- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
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- 17. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
Technical Support Center: Enhancing In Vivo Bioavailability of Dichlorophenylpyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichlorophenylpyridine compounds. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of poor in vivo bioavailability with this class of molecules. Our approach is rooted in scientific principles and practical, field-proven strategies to help you advance your research.
Frequently Asked Questions (FAQs)
Q1: Why do many dichlorophenylpyridine compounds exhibit poor oral bioavailability?
A1: The poor oral bioavailability of dichlorophenylpyridine compounds often stems from a combination of physicochemical properties inherent to their structure. The dichlorophenyl and pyridine moieties contribute to high lipophilicity (high LogP) and often poor aqueous solubility.[1][2] Many of these compounds are also crystalline, which can further limit their dissolution rate in the gastrointestinal (GI) tract.[3] For a drug to be orally absorbed, it must first dissolve in the GI fluids and then permeate the intestinal membrane.[4] Poor solubility is a primary reason for low bioavailability in many new chemical entities.[3] Additionally, these compounds can be subject to first-pass metabolism by cytochrome P450 enzymes in the gut wall and liver, and may also be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pumps the drug back into the GI lumen, further reducing net absorption.[5][6][7]
Q2: Is poor bioavailability a universal problem for all dichlorophenylpyridine derivatives?
A2: Not necessarily. While the core structure presents challenges, the substitution pattern on both the dichlorophenyl and pyridine rings plays a crucial role in determining the compound's overall physicochemical and pharmacokinetic properties.[8] For instance, some (3,5-dichlorophenyl)pyridine-based inhibitors have been reported to have comparably high bioavailability in preclinical models.[8][9] This highlights that strategic medicinal chemistry efforts can modulate properties like solubility, permeability, and metabolic stability.
Q3: What are the main strategies to improve the bioavailability of these compounds?
A3: The primary strategies focus on enhancing the solubility and dissolution rate of the dichlorophenylpyridine compound. These can be broadly categorized into three main approaches:
-
Physicochemical Modification: This includes techniques like particle size reduction (micronization and nanosizing) to increase the surface area for dissolution.[10][11][12][13][14]
-
Formulation-Based Approaches: These are often the most effective and include:
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous, higher-energy form that dissolves more readily.[15][16][17][18][19][20][21][22][23]
-
Lipid-Based Formulations: Dissolving the lipophilic drug in a lipid-based vehicle, such as a Self-Emulsifying Drug Delivery System (SEDDS), which forms a micro- or nanoemulsion in the GI tract, bypassing the dissolution step.[24][25][26][27][28]
-
-
Chemical Modification: Creating prodrugs to transiently alter the physicochemical properties of the parent molecule for improved absorption.
Q4: Where should I start my formulation development efforts?
A4: A logical starting point is to thoroughly characterize the physicochemical properties of your specific dichlorophenylpyridine compound. This includes determining its aqueous solubility at different pH values, its LogP, pKa, melting point, and crystalline structure. This data will help you diagnose the primary barrier to absorption and select the most appropriate formulation strategy. The following flowchart provides a general decision-making framework.
Caption: Decision tree for selecting a formulation strategy.
Troubleshooting Guide
Issue 1: My dichlorophenylpyridine compound has extremely low aqueous solubility (<1 µg/mL). Which formulation approach is most likely to succeed?
Answer: With such low intrinsic solubility, creating an amorphous solid dispersion is a powerful strategy. By converting the crystalline drug into a high-energy amorphous state within a hydrophilic polymer matrix, you can achieve a state of supersaturation upon dissolution in the GI tract, which significantly increases the driving force for absorption.[15][16][17][18][19][20][21][22][23]
Experimental Protocol: Screening for an Optimal Amorphous Solid Dispersion using Spray Drying
This protocol outlines a small-scale screening process to identify a suitable polymer and drug loading for your solid dispersion.
Materials:
-
Dichlorophenylpyridine compound
-
Polymeric carriers (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane - must dissolve both drug and polymer)
-
Spray dryer (e.g., Büchi Mini Spray Dryer B-290)
-
Dissolution testing apparatus (USP II)[29]
-
HPLC for drug quantification
Procedure:
-
Polymer and Drug Loading Screening:
-
Prepare solutions of your dichlorophenylpyridine compound and each polymer in the chosen solvent at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
A typical starting concentration is 5-10% total solids in the solvent.
-
-
Spray Drying Process:
-
Set the spray dryer parameters. Typical starting conditions for a lab-scale unit are:
-
Inlet temperature: 100-140°C (ensure it's below the boiling point of the solvent and doesn't cause degradation)[16]
-
Aspirator rate: 80-100%
-
Pump rate: 5-10 mL/min
-
Atomizing air flow: 400-600 L/hr
-
-
Spray dry each solution and collect the resulting powder.
-
-
Characterization of the Solid Dispersion:
-
Amorphicity: Confirm the absence of crystallinity using Powder X-Ray Diffraction (PXRD) and/or Differential Scanning Calorimetry (DSC). An amorphous solid will not show sharp diffraction peaks in PXRD and will exhibit a glass transition temperature (Tg) in DSC.
-
Drug Loading and Content Uniformity: Dissolve a known amount of the spray-dried dispersion in a suitable solvent and determine the drug concentration by HPLC.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution testing on the most promising amorphous formulations in a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid).[30]
-
Use a non-sink dissolution test to observe supersaturation and potential precipitation.[31]
-
Compare the dissolution profile of the solid dispersions to the unformulated crystalline drug.
-
Data Presentation: Example Screening Results
| Formulation (Drug:Polymer) | Appearance | PXRD Result | Tg (°C) | Dissolution (AUC 0-2h in FaSSIF) |
| Drug alone | Crystalline Powder | Crystalline | N/A (Melting peak at 185°C) | 15 µgmin/mL |
| 1:3 Drug:PVP K30 | Fine Powder | Amorphous | 125 | 250 µgmin/mL |
| 1:3 Drug:HPMC-AS | Fine Powder | Amorphous | 118 | 310 µgmin/mL |
| 1:3 Drug:Soluplus® | Fine Powder | Amorphous | 95 | 450 µgmin/mL |
Issue 2: My compound is highly lipophilic (LogP > 4) and I'm still seeing poor exposure even with solid dispersions. What should I try next?
Answer: For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice.[24][25][26][27][28] These formulations present the drug to the GI tract in a solubilized state within fine oil droplets, which can be directly absorbed. This approach can also leverage the body's natural lipid absorption pathways, potentially enhancing bioavailability.
Experimental Protocol: Development of a SEDDS Formulation
Materials:
-
Dichlorophenylpyridine compound
-
Oils (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactants (e.g., Kolliphor RH 40, Tween 80)
-
Co-solvents (e.g., Transcutol HP, PEG 400)
-
Glass vials
-
Vortex mixer and magnetic stirrer
Procedure:
-
Excipient Screening:
-
Determine the solubility of your compound in various oils, surfactants, and co-solvents to identify those with the highest solubilizing capacity.
-
-
Constructing Ternary Phase Diagrams:
-
Based on the solubility data, select an oil, a surfactant, and a co-solvent.
-
Prepare mixtures of these excipients at various ratios (e.g., titrating an oil/surfactant mixture with the co-solvent).
-
For each mixture, add a small amount of water and observe the emulsification process. The goal is to identify the region that forms a clear or bluish-white microemulsion or nanoemulsion upon gentle agitation.
-
-
Formulation Preparation:
-
Select a ratio from the optimal region of the phase diagram.
-
Dissolve the dichlorophenylpyridine compound in the oil/surfactant/co-solvent mixture with gentle heating and stirring if necessary.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a known amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a homogenous emulsion.
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size using a particle size analyzer (e.g., Malvern Zetasizer). Droplet sizes in the nanometer range are desirable.
-
In Vitro Dissolution/Dispersion Test: Perform a dispersion test in a dissolution apparatus using a biorelevant medium. Monitor the drug concentration in the aqueous phase over time to ensure it remains in solution and does not precipitate.[30]
-
Caption: Workflow for a Self-Emulsifying Drug Delivery System (SEDDS).
Issue 3: My compound degrades at the temperatures required for hot-melt extrusion. What is a suitable alternative for creating a solid dispersion?
Answer: Spray drying is the preferred method for thermally labile compounds.[16][17][19] This process involves dissolving the drug and polymer in a solvent and then rapidly evaporating the solvent with a heated gas stream. The rapid evaporation allows for the formation of an amorphous solid dispersion at a lower product temperature compared to HME.
Issue 4: I suspect my compound is a substrate for P-glycoprotein. How can I confirm this and what can I do about it?
Answer: P-glycoprotein (P-gp) mediated efflux is a common mechanism of poor bioavailability.[5][6][7] You can investigate this using in vitro models:
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which express P-gp. You would measure the permeability of your compound in both directions (apical to basolateral and basolateral to apical). A significantly higher permeability in the basolateral to apical direction (an efflux ratio > 2) is indicative of active efflux.
-
Inhibition Studies: You can repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical to basolateral permeability and a decrease in the efflux ratio in the presence of the inhibitor would confirm P-gp interaction.
If your compound is a P-gp substrate, some formulation strategies, such as SEDDS, have been shown to inhibit P-gp and enhance the absorption of P-gp substrates. Certain excipients used in these formulations can modulate the activity of efflux transporters.
References
-
Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
-
Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). Innovare Academic Sciences. Retrieved March 28, 2026, from [Link]
-
Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. (2017, October 15). American Pharmaceutical Review. Retrieved March 28, 2026, from [Link]
-
Nanosuspensions of poorly water soluble drugs prepared by top-down technologies. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]
-
Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. (2023, October 1). Bentham Science. Retrieved March 28, 2026, from [Link]
-
NANOSUSPENSION: A PROMISING DRUG DELIVERY SYSTEM FOR POORLY WATER SOLUBLE DRUG AND ENHANCED BIOAVAILABILITY. (2020, October 1). International Journal of Pharmaceutical Sciences and Research. Retrieved March 28, 2026, from [Link]
-
A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
-
Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: Formulation and process considerations. (n.d.). Kinam Park. Retrieved March 28, 2026, from [Link]
-
SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A Review. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved March 28, 2026, from [Link]
-
Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
-
Formulation of self-emulsifying drug delivery systems. (1997, April 14). Monash University. Retrieved March 28, 2026, from [Link]
-
Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]
-
(PDF) Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Advances in Spray Drying for Pharmaceutical Formulations: Enhancing Drug Solubility and Bioavailability. (2025, April 29). Preprints.org. Retrieved March 28, 2026, from [Link]
-
FORMULATION FORUM - Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs. (2025, September 9). Drug Development & Delivery. Retrieved March 28, 2026, from [Link]
-
Formulating Spray Dried Dispersions into Tablets - SDDs. (n.d.). Upperton Pharma Solutions. Retrieved March 28, 2026, from [Link]
-
Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. (2023, February 7). ResearchGate. Retrieved March 28, 2026, from [Link]
-
What is in vitro dissolution testing?. (2024, January 10). Pion Inc. Retrieved March 28, 2026, from [Link]
-
Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. (2021, October 1). Ardena. Retrieved March 28, 2026, from [Link]
-
Melt extrusion with poorly soluble drugs – An integrated review. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
-
Hot-melt extrusion. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
In Vitro Dissolution Testing For Solid Oral Dosage Forms. (n.d.). Agno Pharmaceuticals. Retrieved March 28, 2026, from [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). International Journal on Science and Technology. Retrieved March 28, 2026, from [Link]
-
FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). R Discovery. Retrieved March 28, 2026, from [Link]
-
Hot melt extrusion technology, approach of solubility enhancement: A brief review. (n.d.). Scholars Research Library. Retrieved March 28, 2026, from [Link]
-
Solubility Enhancement of Poorly Soluble Drug by Hot Melt Extrusion Technology. (2025, March 25). Impactfactor.org. Retrieved March 28, 2026, from [Link]
-
(PDF) Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). ResearchGate. Retrieved March 28, 2026, from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. Retrieved March 28, 2026, from [Link]
-
Pyridine and Its Biological Activity: A Review. (n.d.). Asian Journal of Research in Chemistry. Retrieved March 28, 2026, from [Link]
-
P-glycoprotein and its role in drug-drug interactions. (2014, August 4). Australian Prescriber. Retrieved March 28, 2026, from [Link]
-
P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. (2020, June 3). IntechOpen. Retrieved March 28, 2026, from [Link]
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (2022, April 4). ACS Publications. Retrieved March 28, 2026, from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers. Retrieved March 28, 2026, from [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green. Retrieved March 28, 2026, from [Link]
-
physicochemical property of drug molecules with respect to drug actions. (2014, June 15). JBINO. Retrieved March 28, 2026, from [Link]
-
pKa, Log P, and Drug Solubility Insights. (n.d.). Scribd. Retrieved March 28, 2026, from [Link]
-
A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (2024, April 10). Taylor & Francis Online. Retrieved March 28, 2026, from [Link]
-
Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls. (2014, August 13). MDPI. Retrieved March 28, 2026, from [Link]
-
Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1. (2025, July 23). MDPI. Retrieved March 28, 2026, from [Link]
-
Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]
-
Medicinal Chemistry. (n.d.). Philadelphia University. Retrieved March 28, 2026, from [Link]
-
Impact of P-Glycoprotein–Mediated Active Efflux on Drug Distribution into Lumbar Cerebrospinal Fluid in Nonhuman Primates. (n.d.). DOI. Retrieved March 28, 2026, from [Link]
-
Cytochrome P450 3A4-mediated interaction of diclofenac and quinidine. (2000, September 15). PubMed. Retrieved March 28, 2026, from [Link]
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A Comparative Guide to Furin Inhibitors: Benchmarking Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate and its Analogs
Introduction: The Critical Role of Furin in Health and Disease
Furin, a member of the proprotein convertase (PC) family of serine endoproteases, plays a pivotal role in the maturation of a vast array of precursor proteins.[1][2] Located primarily in the trans-Golgi network, furin cleaves its substrates at specific polybasic amino acid sequences, a crucial step in the activation of numerous proteins involved in physiological processes ranging from hormone production to immune response.[1] However, this essential enzymatic activity is a double-edged sword. A multitude of pathogens, including viruses like HIV, influenza, and coronaviruses, as well as bacterial toxins such as anthrax toxin, hijack the host cell's furin to process their own proteins, a critical step for their infectivity and pathogenesis.[1] Furthermore, the overexpression or dysregulation of furin has been implicated in the progression of various cancers, where it contributes to tumor growth and metastasis.[1] This central role in a variety of pathological conditions has established furin as a compelling therapeutic target for the development of novel inhibitors.
This guide provides a comparative analysis of a promising class of small molecule furin inhibitors, the (3,5-dichlorophenyl)pyridine derivatives, with a focus on understanding their performance relative to other well-established furin inhibitors. We will delve into their mechanism of action, inhibitory potency, and the experimental methodologies used to characterize these compounds.
The Rise of (3,5-Dichlorophenyl)pyridine-based Furin Inhibitors
Recently, a novel class of furin inhibitors featuring a (3,5-dichlorophenyl)pyridine core has emerged as a highly potent and cell-permeable option with promising in vivo efficacy.[3][4][5][6] These non-peptidic, small molecule inhibitors represent a significant advancement in the field, offering potential advantages in terms of bioavailability and druglikability over traditional peptide-based inhibitors.
A key study by Dahms et al. (2022) characterized the binding mechanism of several (3,5-dichlorophenyl)pyridine-derived compounds, revealing a unique induced-fit mechanism.[3][4][5][6] Unlike classical inhibitors that mimic the substrate and bind to the active site, these compounds induce a significant conformational change in furin's active-site cleft. This rearrangement exposes a previously buried tryptophan residue, creating a new hydrophobic pocket where the 3,5-dichlorophenyl moiety of the inhibitor binds.[6] This distinct mode of action contributes to their high potency and slow off-rate kinetics.[3][6]
While the specific compound Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate was not explicitly named in the aforementioned study, its core structure is represented by the inhibitors investigated. For the purpose of this guide, we will consider the performance of its close structural analogs, particularly compounds 1 and 2 from the study by Dahms et al., as representative of this class. These compounds feature the characteristic (3,5-dichlorophenyl)pyridine core with modifications at other positions of the pyridine ring.
Comparative Analysis of Furin Inhibitors
To provide a clear and objective comparison, the following table summarizes the inhibitory potency (IC50 and Kᵢ values) of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate analogs and other widely used furin inhibitors. It is crucial to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, such as substrate concentration and enzyme source.
| Inhibitor Class | Specific Inhibitor | Target(s) | IC50 (nM) | Kᵢ (nM) | Key Characteristics & References |
| (3,5-Dichlorophenyl)pyridine Derivatives | Compound 1 (Dahms et al., 2022) | Furin | 1.1 - 2.3 | - | Potent, cell-permeable, induced-fit mechanism.[3][4][5] |
| Compound 2 (Dahms et al., 2022) | Furin | 0.8 - 1.3 | - | Potent, cell-permeable, induced-fit mechanism.[3][4][5] | |
| BOS-318 | Furin, PCSK5, PCSK6, PCSK7 | 1.9 | 0.413 | Highly selective for furin, cell-permeable.[1][7][8][9][10] | |
| Peptidomimetic | Decanoyl-RVKR-CMK | Furin and other PCs | 1.3 - 57 | ~1 | Broad-spectrum, irreversible inhibitor.[1][11][12] |
| MI-1851 | Furin | - | 0.0101 | Highly potent, significant antiviral activity.[1][13][14][15][16] | |
| Peptide | Hexa-D-arginine (D6R) | Furin, PACE4, PC1 | - | 100 - 106 | Stable, cell-permeable.[7][13][14][17] |
| Protein | α1-antitrypsin Portland (α1-PDX) | Furin, PC6B | 0.6 | 0.6 | Highly selective, suicide substrate inhibitor.[18][19][20] |
Experimental Methodologies: A Guide to Furin Inhibition Assays
The characterization of furin inhibitors relies on robust and reproducible experimental assays. Below, we provide detailed protocols for two key methodologies: an in vitro fluorometric assay to determine enzymatic inhibition and a cell-based pseudovirus entry assay to assess antiviral efficacy.
In Vitro Fluorometric Furin Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified furin using a fluorogenic substrate. The cleavage of the substrate by furin results in the release of a fluorescent molecule, which can be quantified to determine the rate of reaction.
Principle: Recombinant furin is incubated with the test inhibitor, followed by the addition of a fluorogenic substrate (e.g., Boc-RVRR-AMC). Furin-mediated cleavage of the substrate releases the fluorescent aminomethylcoumarin (AMC) group. The rate of increase in fluorescence is proportional to the furin activity.
Diagram of the In Vitro Furin Inhibition Assay Workflow:
Caption: Workflow for the in vitro fluorometric furin inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor stock solution in assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100).
-
Dilute the recombinant human furin enzyme to the desired concentration in assay buffer.
-
Prepare the fluorogenic substrate solution (e.g., Boc-Arg-Val-Arg-Arg-AMC) in assay buffer.[21]
-
-
Assay Procedure:
-
Add a defined volume of each inhibitor dilution to the wells of a 96-well black microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted furin enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[17][22]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Pseudovirus Entry Assay
This assay evaluates the ability of a furin inhibitor to block the entry of a virus into host cells. It utilizes pseudotyped viral particles that carry a reporter gene (e.g., luciferase) and are engineered to have a viral envelope protein that requires furin cleavage for activation.
Principle: Pseudoviruses are produced that incorporate a viral surface glycoprotein (e.g., SARS-CoV-2 Spike protein) which needs to be cleaved by furin to mediate viral entry.[18][23] Host cells expressing the appropriate viral receptor are pre-treated with the furin inhibitor and then infected with the pseudoviruses. If the inhibitor is effective, it will prevent furin-mediated cleavage of the viral glycoprotein, thereby blocking viral entry and subsequent expression of the reporter gene.
Diagram of the Pseudovirus Entry Assay Workflow:
Caption: Workflow for the cell-based pseudovirus entry assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a suitable host cell line that expresses the receptor for the viral glycoprotein being studied (e.g., HEK293T cells stably expressing ACE2 for SARS-CoV-2 Spike).
-
Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment and Infection:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the inhibitor dilutions. Incubate for 1-2 hours at 37°C.
-
Add the pseudotyped virus to the wells containing the cells and inhibitor.
-
Incubate the plate for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.
-
-
Luciferase Assay and Data Analysis:
-
After the incubation period, remove the medium and lyse the cells using a luciferase lysis buffer.
-
Add a luciferase substrate solution to each well.
-
Measure the luminescence signal using a microplate luminometer.
-
Calculate the percentage of inhibition of viral entry for each inhibitor concentration relative to the virus control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Mechanism of Action and Selectivity
The (3,5-dichlorophenyl)pyridine-based inhibitors, including the analogs of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate, exhibit a novel induced-fit binding mechanism that distinguishes them from many other furin inhibitors.[3][6] This unique interaction may contribute to their high potency and selectivity. Selectivity is a critical parameter for any therapeutic inhibitor, as off-target effects can lead to undesirable side effects. It is essential to profile furin inhibitors against other members of the proprotein convertase family and other serine proteases to determine their specificity. For instance, BOS-318 has been shown to be significantly more selective for furin over other PCSKs.[1][10] In contrast, Decanoyl-RVKR-CMK is a broad-spectrum inhibitor of proprotein convertases.[11]
Conclusion and Future Directions
The development of potent and selective furin inhibitors holds immense promise for the treatment of a wide range of diseases, from viral infections to cancer. The (3,5-dichlorophenyl)pyridine class of inhibitors, represented by analogs of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate, has demonstrated exceptional potency and a unique mechanism of action, making them a highly attractive scaffold for further drug development.
This guide has provided a comparative overview of these novel inhibitors alongside established compounds, supported by detailed experimental protocols. The continued investigation and optimization of these and other furin inhibitors will be crucial in translating the therapeutic potential of targeting this key enzyme into clinical reality. Future research should focus on comprehensive in vivo efficacy and safety profiling, as well as further elucidation of the structural determinants of their selectivity.
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A highly selective, cell-permeable furin inhibitor BOS-318 rescues key features of cystic fibrosis airway disease. (2022). PubMed. [Link]
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Furin inhibitor BOS-318 seems effective for treating cystic fibrosis. (2020). BioWorld. [Link]
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A highly selective, cell-permeable furin inhibitor BOS-318 rescues key features of cystic fibrosis airways disease. (2022). Queen's University Belfast Research Portal. [Link]
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Development of enhanced furin inhibitors with reduced toxicity as potential broad spectrum antiviral drugs. (2022). University of Marburg. [Link]
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Clearing the Air: Uniquely Engaging Furin as an Approach to Cystic Fibrosis Therapy. (2022). PMC. [Link]
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In vitro characterization of the furin inhibitor MI-1851: Albumin binding, interaction with cytochrome P450 enzymes and cytotoxicity. (2022). PubMed. [Link]
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Screening of Small-Molecule Libraries Using SARS-CoV-2-Derived Sequences Identifies Novel Furin Inhibitors. (2024). MDPI. [Link]
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The Proteolytic Regulation of Virus Cell Entry by Furin and Other Proprotein Convertases. (2019). MDPI. [Link]
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Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays. (2012). PMC. [Link]
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Furin Protease Assay Kit. (n.d.). BPS Bioscience. [Link]
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Detection and inhibition of furin-like protease activity. (2014). ResearchGate. [Link]
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Furin and COVID-19: Structure, Function and Chemoinformatic Analysis of Representative Active Site Inhibitors. (2022). Frontiers. [Link]
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Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS). (2007). PMC. [Link]
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Highly Potent Inhibitors of Proprotein Convertase Furin as Potential Drugs for Treatment of Infectious Diseases. (2011). PMC. [Link]
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α1-Antitrypsin Portland, a bioengineered serpin highly selective for furin: Application as an antipathogenic agent. (1998). PMC. [Link]
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Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry. (2023). ACS Publications. [Link]
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The Basicity Makes the Difference: Improved Canavanine-Derived Inhibitors of the Proprotein Convertase Furin. (2021). ACS Medicinal Chemistry Letters. [Link]
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Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (2022). ACS Publications. [Link]
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Interactions of (3,5-dichlorophenyl)pyridine-derived inhibitors with... (2022). ResearchGate. [Link]
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Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (2022). PubMed. [Link]
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Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2. (2020). PMC. [Link]
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A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). PMC. [Link]
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Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (2022). ACS Publications. [Link]
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A Comparative Analysis of Dichlorophenylpyridine Derivatives in Cancer Cell Lines: A Guide for Researchers
In the landscape of oncology drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of anticancer activities, attributable to their ability to interact with various biological targets crucial for tumor progression.[1][2] Among these, dichlorophenylpyridine derivatives have emerged as a particularly promising class of compounds, exhibiting potent cytotoxic effects across a range of cancer cell lines.
This guide provides a comprehensive comparative analysis of dichlorophenylpyridine derivatives, with a focus on their differential effects on various cancer cell lines. We will delve into the structure-activity relationships (SAR) that govern their potency, the mechanistic pathways they influence, and the detailed experimental methodologies required to evaluate their efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
The Anticancer Potential of Dichlorophenylpyridine Derivatives: A Focus on Topoisomerase II Inhibition
A significant body of research into the anticancer properties of dichlorophenylpyridine derivatives has centered on their ability to inhibit DNA topoisomerase IIα (Topo IIα).[3] Topo IIα is a critical nuclear enzyme that plays a pivotal role in managing DNA topology during essential cellular processes such as replication and transcription.[4] Its overexpression in various cancers makes it an attractive target for chemotherapy.[4]
A notable series of dichlorophenylpyridine derivatives, the 2-phenol-4,6-dichlorophenyl-pyridines, has been extensively studied for its potent and selective inhibitory activity against Topo IIα. These compounds have demonstrated significant anti-proliferative effects in human colon carcinoma (HCT-15) and breast adenocarcinoma (T47D) cell lines.[3]
Comparative Cytotoxicity of 2-Phenol-4,6-dichlorophenyl-pyridine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of 2-phenol-4,6-dichlorophenyl-pyridine derivatives against HCT-15 and T47D cancer cell lines. Etoposide, a well-established Topo II inhibitor, is included for comparison.
| Compound ID | R Group (at 2-phenol) | HCT-15 IC50 (µM) | T47D IC50 (µM) |
| 2 | 3-OH | >20 | 0.45 ± 0.04 |
| 12 | 4-OH | 0.98 ± 0.05 | 0.18 ± 0.01 |
| Etoposide | - | 1.10 ± 0.05 | 0.49 ± 0.03 |
Data sourced from Patil et al., 2018.[3]
Expert Insights on Structure-Activity Relationship (SAR):
The data reveals crucial SAR insights for this class of compounds. The position of the hydroxyl group on the 2-phenol substituent significantly influences both the potency and selectivity of the cytotoxic activity.
-
Importance of the Dichlorophenyl Moiety: The presence of the chlorine atoms on the phenyl ring at the 4- and 6-positions of the pyridine core is critical for potent topoisomerase inhibitory activity.[3]
-
Influence of Hydroxyl Group Position: Derivatives with a hydroxyl group at the para-position (compound 12 ) of the 2-phenol ring exhibit superior cytotoxicity in both HCT-15 and T47D cell lines compared to those with a meta-hydroxyl group (compound 2 ).[3]
-
Enhanced Potency over Standard Therapeutics: Notably, compound 12 demonstrates significantly higher potency than the standard chemotherapeutic agent, etoposide, in both tested cell lines.[3]
Mechanistic Insights: Induction of Cell Cycle Arrest and Apoptosis
Beyond their direct inhibitory effect on Topo IIα, the lead compounds from the 2-phenol-4,6-dichlorophenyl-pyridine series have been shown to induce cell cycle arrest and apoptosis in cancer cells.[3] This multi-faceted mechanism of action enhances their therapeutic potential.
Further investigations have revealed that compounds 2 and 12 act as non-intercalative, specific catalytic inhibitors of Topo IIα, leading to less DNA damage compared to some other Topo II inhibitors.[3] Mechanistically, treatment with these compounds leads to:
-
G1 Phase Cell Cycle Arrest: In the HCT-15 cell line, these derivatives were found to induce an arrest in the G1 phase of the cell cycle.[3]
-
Apoptosis Induction: In the T47D cell line, the compounds triggered programmed cell death, or apoptosis.[3]
The following diagram illustrates the proposed mechanism of action for these dichlorophenylpyridine derivatives.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [5][6] Protocol:
-
Cell Treatment and Harvesting: Treat cells with the dichlorophenylpyridine derivatives for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
Apoptosis Detection by Annexin V/PI Staining
The Annexin V assay is used to detect early-stage apoptosis. [4][7][8]During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is used as a counterstain to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The comparative analysis of dichlorophenylpyridine derivatives highlights their significant potential as anticancer agents, particularly through the inhibition of Topoisomerase IIα. The structure-activity relationship studies underscore the importance of the dichlorophenyl moiety and the strategic placement of other functional groups to maximize cytotoxic potency. The ability of these compounds to induce cell cycle arrest and apoptosis further strengthens their therapeutic promise.
Future research should focus on expanding the library of dichlorophenylpyridine derivatives to explore a wider range of substitutions and their impact on activity against a broader panel of cancer cell lines. In vivo studies are also crucial to validate the preclinical efficacy and safety of the most promising lead compounds. Elucidating the detailed molecular interactions with their targets through techniques like X-ray crystallography will provide a rational basis for the design of next-generation dichlorophenylpyridine-based anticancer drugs.
References
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- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Research Journal of Pharmacy and Technology, 16(7), 3429-3434.
- Antczak, C., Veach, D. R., Ramirez, C. N., Minchenko, M. A., Shum, D., Calder, P. A., Frattini, M. G., Clarkson, B., & Djaballah, H. (2009). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Bioorganic & medicinal chemistry letters, 19(24), 6872–6876.
- Karki, R., Jun, K. Y., Kadayat, T. M., Shrestha, A., Na, Y., Lee, E. S., & Kwon, Y. (2016). A new series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as dual topoisomerase I/II inhibitors: Synthesis, biological evaluation and 3D-QSAR study. European journal of medicinal chemistry, 113, 228–245.
- Karki, R., Kadayat, T. M., Magar, T. B., Shrestha, A., Thapa, P., Na, Y., Lee, E. S., & Kwon, Y. (2017). Dihydroxylated 2,6-diphenyl-4-chlorophenylpyridines: Topoisomerase I and IIα dual inhibitors with DNA non-intercalative catalytic activity. Bioorganic & medicinal chemistry, 25(14), 3744–3754.
- Patil, S. A., Patil, R., Pfeffer, L. M., & Miller, D. D. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. Bioorganic chemistry, 79, 233–247.
- Patil, S. A., Patil, R., Pfeffer, L. M., & Miller, D. D. (2016). Synthesis and Biological Evaluation of 2-phenol-4-chlorophenyl-6-aryl Pyridines as Topoisomerase II Inhibitors and Cytotoxic Agents. Bioorganic chemistry, 66, 16–26.
- Park, S. E., Karki, R., Hong, S. H., Na, Y., Lee, E. S., & Kwon, Y. (2012). Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety. European journal of medicinal chemistry, 52, 123–136.
- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023).
- Antczak, C., Veach, D. R., Ramirez, C. N., Minchenko, M. A., Shum, D., Calder, P. A., Frattini, M. G., Clarkson, B., & Djaballah, H. (2009). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7- ones: Toward selective Abl inhibitors.
- Karki, R., Jun, K. Y., Kadayat, T. M., Shrestha, A., Na, Y., Lee, E. S., & Kwon, Y. (2016).
- Karki, R., Kadayat, T. M., Magar, T. B., Shrestha, A., Thapa, P., Na, Y., Lee, E. S., & Kwon, Y. (2017).
- Park, S. E., Karki, R., Hong, S. H., Na, Y., Lee, E. S., & Kwon, Y. (2012). Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety. PubMed.
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Patil, S. A., Patil, R., Pfeffer, L. M., & Miller, D. D. (2016). Synthesis and Biological Evaluation of 2-phenol-4-chlorophenyl-6-aryl Pyridines as Topoisomerase II Inhibitors and Cytotoxic Agents. PubMed.
- Park, S. E., Karki, R., Hong, S. H., Na, Y., Lee, E. S., & Kwon, Y. (2012). Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety. Ewha Womans University Repository.
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- Patil, S. A., Patil, R., Pfeffer, L. M., & Miller, D. D. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. PubMed.
- Karki, R., Kadayat, T. M., Magar, T. B., Shrestha, A., Thapa, P., Na, Y., Lee, E. S., & Kwon, Y. (2017).
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Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Retrieved from [Link]
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Bio-protocol. (2021). 3.2.10. Human Topoisomerase IIα Relaxation Assay. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- Patil, S. A., Patil, R., Pfeffer, L. M., & Miller, D. D. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. PubMed.
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- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
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confirming the induced-fit binding model of dichlorophenylpyridine inhibitors
Confirming the Induced-Fit Binding Model of Dichlorophenylpyridine Inhibitors: A Comparative Performance Guide
As the demand for broad-spectrum antiviral therapeutics and cystic fibrosis treatments intensifies, the proprotein convertase furin has emerged as a high-value pharmacological target[1]. Furin is responsible for the proteolytic activation of numerous viral glycoproteins, including the SARS-CoV-2 spike protein, making its inhibition a critical strategy for blocking viral entry[2].
Historically, furin inhibition relied on substrate-analogous peptidomimetics (e.g., MI-1851) or irreversible covalent modifiers. However, the discovery of (3,5-dichlorophenyl)pyridine-derived inhibitors (such as BOS-318 and its analogs) has introduced a paradigm shift. These non-peptidic small molecules operate via a unique induced-fit binding mechanism , offering superior pharmacokinetic profiles, exceptional target residence times, and high cellular potency[1],[3].
This guide objectively compares the performance of dichlorophenylpyridine inhibitors against traditional alternatives and provides the self-validating experimental workflows required to confirm their induced-fit binding model.
The Mechanistic Paradigm: The Trp254 "Molecular Gate"
To understand why dichlorophenylpyridine inhibitors outperform traditional peptidomimetics, we must examine the causality of their binding kinetics. Canonical inhibitors bind to the pre-existing S1–S4 specificity pockets of furin in a standard "lock-and-key" fashion[4].
In contrast, dichlorophenylpyridine inhibitors act as structural disruptors. High-resolution X-ray crystallography reveals that the binding of the 3,5-dichlorophenyl moiety forces the side chain of Trp254 —a residue located in the furin catalytic cleft—to rotate approximately 180°[5]. This massive conformational rearrangement acts as a "molecular gate," exposing a previously cryptic, extended hydrophobic surface patch[2]. The inhibitor inserts into this newly formed pocket, driving extensive hydrophobic interactions that are impossible for canonical peptides to achieve[1].
This induced-fit mechanism directly causes the distinctly slow off-rate kinetics and massive thermodynamic stabilization observed in biophysical profiling.
Fig 1. Induced-fit mechanism of dichlorophenylpyridine inhibitors via Trp254 rotation.
Comparative Performance Analysis
To contextualize the efficacy of the induced-fit model, we must benchmark dichlorophenylpyridine inhibitors against existing alternatives. The table below synthesizes the structural, kinetic, and thermodynamic differences between these inhibitor classes.
Table 1: Comparative Profiling of Furin Inhibitor Classes
| Parameter | Dichlorophenylpyridines (e.g., BOS-318) | Peptidomimetics (e.g., MI-1851) | Standard Peptides (e.g., Dec-RVKR-cmk) |
| Binding Mechanism | Induced-Fit (Cryptic Pocket)[3] | Canonical (Lock-and-Key)[4] | Covalent Irreversible |
| Trp254 Conformation | Flipped (~180° rotation)[5] | Static (Closed) | Static (Closed) |
| Binding Kinetics (SPR) | Slow off-rate (Tight binding)[1] | Fast on/off-rate | Irreversible |
| Thermodynamic Impact | High ΔTm (Strong stabilization)[1] | Moderate ΔTm | Covalent stabilization |
| Target Selectivity | High (Exploits non-conserved pockets) | Moderate to High | Low (Pan-PC inhibition) |
| Clinical Viability | High (Cell-permeable, stable) | Limited (Poor bioavailability) | None (High toxicity) |
Experimental Workflows for Orthogonal Validation
Protocol A: Functional Validation via MALDI-TOF-MS Activity Assay
Standard fluorogenic assays are prone to inner-filter effects and compound autofluorescence, which skew data for small-molecule inhibitors. MALDI-TOF-MS provides a label-free, highly sensitive alternative.
-
Rationale: Because induced-fit inhibitors often exhibit picomolar affinities, the assay must operate at ultra-low enzyme concentrations (e.g., 0.02 nM furin) to avoid the Morrison tight-binding limit and accurately determine IC50[1].
-
Step 1: Incubate recombinant human furin (0.02 nM) with varying concentrations of the dichlorophenylpyridine inhibitor in assay buffer (100 mM HEPES, pH 7.0, 0.2% Triton X-100, 1 mM CaCl2).
-
Step 2: Initiate the reaction by adding a peptide substrate derived from the SARS-CoV-2 Spike protein or TGFβ.
-
Step 3: Quench the reaction at specific time points using 1% trifluoroacetic acid (TFA).
-
Step 4: Spot the samples onto a MALDI target plate with an appropriate matrix (e.g., CHCA) and quantify the ratio of cleaved to uncleaved substrate peaks to calculate the IC50.
Protocol B: Kinetic Profiling via Surface Plasmon Resonance (SPR)
Conformational changes inherently alter binding kinetics. The energy barrier required to flip Trp254 and open the cryptic pocket manifests as a distinctly slow dissociation phase.
-
Rationale: SPR captures real-time binding events, allowing us to mathematically isolate the slow off-rate ( koff ) characteristic of the induced-fit closure[1].
-
Step 1: Immobilize unliganded furin onto a CM5 sensor chip via standard amine coupling.
-
Step 2: Inject a concentration series of the inhibitor over the chip at a constant flow rate (e.g., 30 μL/min) to minimize mass transport limitations.
-
Step 3: Monitor the association phase, followed by a prolonged dissociation phase (buffer only).
-
Step 4: Fit the resulting sensorgrams to a 1:1 binding model or a two-state reaction model (to account for the conformational change step) to extract kon , koff , and KD .
Protocol C: Thermodynamic Profiling via nanoDSF
Differential Scanning Fluorimetry (nanoDSF) measures changes in intrinsic tryptophan fluorescence as a protein unfolds.
-
Rationale: Furin contains several tryptophans, but the forced burial of the dichlorophenyl moiety and the specific rearrangement of Trp254 drastically stabilize the protein fold. This is detected as a significant positive shift in the melting temperature (ΔTm)[1].
-
Step 1: Load 10 μL of unliganded furin (control, baseline Tm ~57.7 °C) and furin-inhibitor complexes into nanoDSF capillaries[1].
-
Step 2: Apply a thermal ramp from 20 °C to 95 °C at a rate of 1 °C/min.
-
Step 3: Monitor the ratio of fluorescence emission at 350 nm and 330 nm.
-
Step 4: Calculate the first derivative of the ratio to determine the exact Tm. A shift of >2–5 °C confirms profound structural stabilization indicative of the induced-fit complex.
Fig 2. Self-validating orthogonal workflow for confirming the induced-fit binding model.
Conclusion
The induced-fit binding model of (3,5-dichlorophenyl)pyridine-derived inhibitors represents a critical evolution in protease targeting. By forcing the Trp254 molecular gate to open, these compounds access a cryptic hydrophobic pocket that canonical peptidomimetics cannot reach. This unique mechanism not only grants them exceptional kinetic and thermodynamic stability but also provides a highly specific structural footprint that can be exploited for the rational design of next-generation antiviral and cystic fibrosis therapeutics.
To ensure scientific rigor during drug development, it is imperative that researchers employ the self-validating orthogonal workflows (MALDI-TOF-MS, SPR, nanoDSF, and X-ray crystallography) outlined in this guide to accurately capture the nuances of conformational drug binding.
References
-
Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism ACS Chemical Biology[Link]
-
Interactions of (3,5-dichlorophenyl)pyridine-derived inhibitors with the active-site cleft of furin ResearchGate[Link]
-
Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold MDPI[Link]
-
Development and Prospects of Furin Inhibitors for Therapeutic Applications MDPI[Link]
-
Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin National Institutes of Health (PMC)[Link]
Sources
head-to-head comparison of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate with other SARS-CoV-2 entry inhibitors
Head-to-Head Comparison: Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate vs. Alternative SARS-CoV-2 Entry Inhibitors
Executive Summary
SARS-CoV-2 entry into host cells is not a singular event but a highly orchestrated process requiring precise proteolytic activation of the viral Spike (S) glycoprotein. As a Senior Application Scientist, I have structured this guide to provide a head-to-head technical comparison between the novel Furin inhibitor Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate (representing the highly potent (3,5-dichlorophenyl)pyridine class) and established TMPRSS2 inhibitors (e.g., Camostat mesylate, Nafamostat mesylate). By analyzing their distinct mechanisms of action, quantitative binding kinetics, and the self-validating experimental protocols required to evaluate them, this document serves as a comprehensive resource for researchers optimizing viral entry blockade.
Mechanistic Divergence: Furin vs. TMPRSS2 Inhibition
Viral entry is governed by a two-step proteolytic priming cascade. First, the host proprotein convertase Furin cleaves the Spike protein at the S1/S2 boundary. Subsequently, TMPRSS2 (Transmembrane Protease Serine 2) cleaves the S2' site at the target cell surface, triggering the membrane fusion machinery.
Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate (Furin Target): Unlike traditional competitive inhibitors, (3,5-dichlorophenyl)pyridine-derived molecules operate via a highly specific induced-fit allosteric mechanism [1]. High-resolution X-ray crystallography reveals that the binding of these inhibitors induces a massive conformational rearrangement within the furin active-site cleft. This structural shift exposes a previously buried tryptophan residue (W254), creating a novel hydrophobic pocket that directly accommodates the 3,5-dichlorophenyl moiety[1]. This induced-fit dynamic results in exceptionally slow off-rate kinetics and profound thermodynamic stabilization of the protease-inhibitor complex.
Camostat & Nafamostat Mesylate (TMPRSS2 Targets): Conversely, guanidinium-based drugs like Camostat and Nafamostat target the downstream TMPRSS2 protease. These molecules function as covalent suicide inhibitors [2]. They mimic natural basic substrate residues, entering the S1 pocket of TMPRSS2 where the catalytic serine attacks the ester/amide bond of the inhibitor. This results in the covalent acylation of the catalytic triad, irreversibly neutralizing the enzyme's ability to execute the S2' cleavage required for membrane fusion[3].
SARS-CoV-2 entry pathways and specific targets of distinct viral entry inhibitors.
Quantitative Performance Comparison
To objectively evaluate these candidates, we must compare their enzymatic inhibitory potency (IC50) across standardized biochemical assays. The (3,5-dichlorophenyl)pyridine class demonstrates sub-nanomolar affinity for Furin, rivaling the potency of the best-in-class TMPRSS2 inhibitors[1][3][4].
| Inhibitor | Primary Target | Mechanism of Action | IC50 (Target Enzyme) | Clinical / Development Status |
| Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate | Furin (S1/S2) | Induced-fit allosteric (W254 exposure) | 0.8 - 1.1 nM | Preclinical lead compound |
| Camostat mesylate | TMPRSS2 (S2') | Covalent acylation of catalytic serine | 4.0 - 9.3 nM | Clinical Trials / Repurposed |
| Nafamostat mesylate | TMPRSS2 (S2') | Covalent acylation of catalytic serine | 0.1 - 2.2 nM | Clinical Trials / Repurposed |
| Avoralstat | TMPRSS2 (S2') | Competitive serine protease inhibition | 1.0 - 2.7 nM | Preclinical (COVID-19) |
Data synthesized from established biochemical assays utilizing recombinant proteases and fluorogenic/mass-spec peptide substrates[1][2][3][4].
Experimental Workflows & Validation Protocols
As an application scientist, I emphasize that the reliability of the above quantitative data hinges entirely on the robustness of the assay design. Below are the gold-standard, self-validating protocols used to characterize these entry inhibitors.
Protocol 1: Label-Free MALDI-TOF-MS Furin Activity Assay
-
Application: Validating the IC50 of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate.
-
Causality & Rationale: Traditional fluorescence resonance energy transfer (FRET) assays often suffer from compound autofluorescence artifacts—a notorious issue with aromatic pyridine derivatives. MALDI-TOF-MS provides label-free, direct quantification of the cleaved peptide mass, ensuring high-fidelity kinetic data[1].
-
Self-Validating System: The protocol mandates the inclusion of a heavy-isotope labeled internal standard. This normalizes ionization efficiency variations across different matrix spots, ensuring that the calculated Area Under the Curve (AUC) reflects true enzymatic kinetics rather than sample preparation artifacts.
Step-by-Step Methodology:
-
Enzyme-Inhibitor Pre-incubation: Incubate 0.5 nM recombinant human Furin with varying concentrations of the inhibitor (0.1 pM to 10 µM) in assay buffer (100 mM HEPES pH 7.5, 1 mM CaCl2, 1 mM 2-mercaptoethanol) for 30 minutes at 37°C. This incubation time is critical to allow the slow induced-fit conformational change to occur.
-
Substrate Addition: Initiate the reaction by adding 10 µM of the SARS-CoV-2 Spike-derived peptide substrate (containing the PRRAR↓SV motif).
-
Reaction Quenching: After exactly 15 minutes, quench the reaction by adding an equal volume of 1% Trifluoroacetic acid (TFA) spiked with 1 µM of the ^13C/^15N-labeled product peptide (Internal Standard).
-
Matrix Co-crystallization: Spot 1 µL of the quenched reaction mixture onto a MALDI target plate, followed immediately by 1 µL of α-cyano-4-hydroxycinnamic acid (CHCA) matrix solution.
-
Data Acquisition & Analysis: Acquire mass spectra in positive ion reflectron mode. Calculate the ratio of the endogenous cleavage product peak area to the internal standard peak area. Fit the dose-response curve using a four-parameter logistic regression to determine the precise IC50.
Workflow for the MALDI-TOF-MS based Furin activity and inhibition assay.
Protocol 2: SARS-CoV-2 Spike Pseudotyped Lentiviral Entry Assay
-
Application: Validating the cellular efficacy of TMPRSS2 inhibitors (Camostat/Nafamostat) and Furin inhibitors.
-
Causality & Rationale: Working with live SARS-CoV-2 requires restrictive BSL-3 containment. Pseudotyped lentiviral vectors expressing the SARS-CoV-2 Spike protein and a luciferase reporter allow for high-throughput entry inhibition screening in BSL-2 conditions. Crucially, this isolates the entry mechanism from subsequent viral replication steps, proving that the drug acts specifically as an entry inhibitor[3].
-
Self-Validating System: A parallel cytotoxicity counter-screen (e.g., CellTiter-Glo) is run simultaneously on uninfected target cells. This internal control guarantees that any observed reduction in the luciferase reporter signal is due to genuine entry blockade, not compound-induced host cell toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed VeroE6 cells engineered to overexpress human TMPRSS2 (VeroE6/TMPRSS2) in white opaque 96-well plates at 1.5 × 10^4 cells/well. Incubate overnight at 37°C.
-
Compound Pre-treatment: Aspirate media and add fresh media containing serial dilutions of the inhibitor. Incubate for 2 hours to ensure target engagement (essential for the covalent acylation mechanism of TMPRSS2 inhibitors).
-
Pseudovirus Transduction: Add SARS-CoV-2 Spike-pseudotyped lentivirus (encoding Firefly Luciferase) at a Multiplicity of Infection (MOI) of 0.1.
-
Parallel Cytotoxicity Screen: In a duplicate plate without virus, add the exact same compound dilutions to assess baseline cell viability.
-
Signal Quantification: At 48 hours post-transduction, lyse the cells and add luciferase substrate. Quantify luminescence (RLU) using a microplate reader. Normalize the viral entry signal against the cell viability signal to calculate the true EC50.
References
1.[1] Title: Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism Source: ACS Chemical Biology URL:
2.[3] Title: The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 Source: mBio - ASM Journals URL:
3.[2] Title: Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat Source: PMC (National Institutes of Health) URL:
4.[4] Title: Structure-based phylogeny identifies avoralstat as a TMPRSS2 inhibitor that prevents SARS-CoV-2 infection in mice Source: Journal of Clinical Investigation (JCI) URL:
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of scientific advancement. The handling of novel chemical entities like Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate, for which extensive toxicological data may not be readily available, demands a meticulous and informed approach to personal protection. This guide, grounded in the principles of chemical analogy and risk mitigation, provides a comprehensive framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile: An Inference-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate, we must infer its potential hazards from its structural components: a pyridine ring, a dichlorophenyl group, and a methyl carboxylate moiety.
-
Pyridine Derivatives: Pyridine and its analogues are known to be skin and eye irritants, and some may exhibit toxicity to the nervous system and liver.
-
Dichlorinated Aromatic Compounds: The presence of the dichlorophenyl group suggests potential for environmental persistence and possible toxicity, similar to other chlorinated hydrocarbons. Compounds in this class can be irritants and may have long-term health effects with repeated exposure.
-
Methyl Carboxylates: While generally of lower toxicity, this functional group can still act as an irritant.
Therefore, it is prudent to treat Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate as a compound that is potentially irritating to the skin, eyes, and respiratory tract, with unknown long-term toxicity. A conservative approach to PPE is thus warranted.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE requirements for handling Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate in a laboratory setting.
| Operation | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloved with nitrile gloves | Safety glasses with side shields | Standard lab coat | Recommended: N95 or higher-rated respirator |
| Solution Preparation and Transfer | Double-gloved with nitrile gloves | Chemical splash goggles | Standard lab coat | Not generally required if performed in a fume hood |
| Running Reactions | Double-gloved with nitrile gloves | Chemical splash goggles | Standard lab coat | Not generally required if performed in a fume hood |
| Spill Cleanup | Heavy-duty nitrile or neoprene gloves | Chemical splash goggles | Chemical-resistant apron over lab coat | Required: Air-purifying respirator with organic vapor cartridges |
Procedural Guidance for Donning and Doffing PPE
Proper technique in donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Ensure it is fully buttoned.
-
Respiratory Protection (if required): Perform a seal check.
-
Eye Protection: Position comfortably.
-
Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves. If double-gloving, don the first pair, then the second.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves (if double-gloved): Peel off the outer pair of gloves without touching the outside with your bare hands. Dispose of them in the appropriate chemical waste container.
-
Lab Coat: Unbutton and remove by rolling it down your arms, turning it inside out.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Eye Protection: Remove by handling the earpieces.
-
Respiratory Protection (if worn): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Chemical Handling Workflow
The following diagram illustrates the key stages of handling Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate, from receiving to disposal, emphasizing the integration of safety measures at each step.
Caption: A workflow for the safe handling of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate.
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Isolate: Secure the area to prevent entry.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain: For small spills, use a chemical absorbent pad or a spill kit appropriate for organic compounds.
-
Clean: Carefully collect the absorbed material and place it in a sealed container for chemical waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of personal exposure, seek immediate medical attention and provide the medical team with as much information about the chemical as possible.
Disposal Plan
All waste materials contaminated with Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Keep solid waste (contaminated gloves, paper towels, etc.) separate from liquid waste (reaction mixtures, solvent rinses).
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup. Do not pour any amount of this chemical or its solutions down the drain.
By adhering to these guidelines, you can confidently and safely work with Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate, ensuring a secure environment for yourself and your colleagues while advancing your critical research.
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